molecular formula C25H32ClN7O6S B12428593 Antibacterial agent 70

Antibacterial agent 70

Número de catálogo: B12428593
Peso molecular: 594.1 g/mol
Clave InChI: JCCQJNLSWBEKOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antibacterial agent 70 is a useful research compound. Its molecular formula is C25H32ClN7O6S and its molecular weight is 594.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H32ClN7O6S

Peso molecular

594.1 g/mol

Nombre IUPAC

ethyl 6-[[(4-aminophenyl)sulfonyl-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)amino]methyl]-4-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H32ClN7O6S/c1-4-6-7-18-29-22(23(26)30-18)21-20(24(34)38-5-2)17(28-25(35)31-21)13-33(19-12-14(3)32-39-19)40(36,37)16-10-8-15(27)9-11-16/h8-11,19,21H,4-7,12-13,27H2,1-3H3,(H,29,30)(H2,28,31,35)

Clave InChI

JCCQJNLSWBEKOF-UHFFFAOYSA-N

SMILES canónico

CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN(C3CC(=NO3)C)S(=O)(=O)C4=CC=C(C=C4)N)C(=O)OCC)Cl

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Dihydropyrimidinone Imidazole Hybrid 70 (Compound 8b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of the novel dihydropyrimidinone imidazole (B134444) hybrid, referred to as Antibacterial Agent 70 (and as compound 8b in its primary publication). This agent has demonstrated significant potential in combating drug-resistant Gram-negative pathogens.

Core Chemical Structure and Properties

This compound is a synthetic hybrid molecule that integrates dihydropyrimidinone and imidazole scaffolds. The specific compound, designated as 8b in its seminal study, is a sulfamethoxazole (B1682508) hybridized dihydropyrimidinone imidazole.[1][2]

Chemical Structure:

While a definitive 2D structure image is best sourced from the primary publication, the structure can be represented by its SMILES string: CCCCC1=NC(Cl)=C(N1)C2NC(NC(CN(S(=O)(C3=CC=C(C=C3)N)=O)C4CC(C)=NO4)=C2C(OCC)=O)=O[1]

Physicochemical Properties:

The fundamental properties of this compound (compound 8b) are summarized in the table below.

PropertyValueReference
Molecular FormulaC25H32ClN7O6S[1]
Molecular Weight594.08 g/mol [1]

Antibacterial Activity and Spectrum

This compound (compound 8b) has exhibited potent bactericidal activity, particularly against multidrug-resistant Gram-negative bacteria.

Table of Minimum Inhibitory Concentrations (MICs):

The following table summarizes the notable antibacterial efficacy of compound 8b. A comprehensive list of MIC values against a broader panel of bacterial strains is available in the primary research article.

Bacterial StrainMIC (μg/mL)Reference
Multidrug-resistant Klebsiella pneumoniae0.5[1][2]
Multidrug-resistant Acinetobacter baumannii0.5[1][2]

This level of activity is reported to be superior to that of established fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) against these challenging pathogens.[1][2] Further in-vitro studies have revealed that compound 8b also possesses the ability to inhibit biofilm formation and has a low propensity for inducing bacterial resistance.[2]

Mechanism of Action

The antibacterial effect of compound 8b is not attributed to a single target but rather a multi-faceted mechanism that leads to bacterial cell death. The proposed mechanism involves a cascade of events that overwhelm the bacterial defenses.[1][2]

Key Mechanisms of Action:

  • Disruption of Membrane Integrity: The compound compromises the bacterial cell membrane, leading to leakage of intracellular components.[1][2]

  • Induction of Oxidative Stress: It triggers an increase in the generation of reactive oxygen species (ROS) within the bacterial cell.[1][2]

  • Depletion of Antioxidant Reserves: The increased oxidative stress is coupled with a reduction in the activity of glutathione (B108866) (GSH), a key cellular antioxidant.[1][2]

  • Interaction with DNA: Compound 8b is also believed to interact with bacterial DNA, further disrupting essential cellular processes.[1][2]

Below is a diagram illustrating the proposed signaling pathway for the antibacterial action of compound 8b.

Mechanism_of_Action_8b Proposed Mechanism of Action of this compound (Compound 8b) Compound_8b This compound (Compound 8b) Membrane Bacterial Cell Membrane Compound_8b->Membrane ROS Increased Reactive Oxygen Species (ROS) Compound_8b->ROS GSH Decreased Glutathione (GSH) Activity Compound_8b->GSH DNA Bacterial DNA Compound_8b->DNA Membrane_Disruption Membrane Disruption & Leakage Membrane->Membrane_Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress DNA_Interaction DNA Interaction DNA->DNA_Interaction Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Oxidative_Stress->Cell_Death DNA_Interaction->Cell_Death

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound (compound 8b) and the various biological assays are provided in the supplementary information of the primary research article by Yang X, et al. (2022). The following provides a general overview of the likely methodologies.

General Synthesis of Dihydropyrimidinone Imidazoles:

The synthesis of dihydropyrimidinone derivatives, such as compound 8b, is typically achieved through a multi-component reaction, often a variation of the Biginelli reaction. This one-pot synthesis generally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, often under acidic catalysis. For a complex molecule like compound 8b, a multi-step synthesis would be required to prepare the specific substituted aldehyde and other precursors before the final cyclocondensation reaction.

The workflow for a typical multi-component synthesis and evaluation is outlined below.

Experimental_Workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aldehyde, β-Ketoester, Urea derivative) Reaction Multi-component Reaction (e.g., Biginelli Reaction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec, etc.) Purification->Characterization MIC_Assay MIC Determination Characterization->MIC_Assay Pure Compound Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay Resistance_Study Resistance Propensity Study Biofilm_Assay->Resistance_Study Toxicity_Assay Cytotoxicity Assay Resistance_Study->Toxicity_Assay

Caption: A generalized workflow for the synthesis and biological evaluation of novel antibacterial agents.

Antibacterial Susceptibility Testing:

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compound in a 96-well plate, inoculating with a standardized bacterial suspension, and incubating for 16-20 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action Studies:

  • Membrane Integrity: Assays often involve measuring the leakage of intracellular components (like ATP or DNA/RNA) or using fluorescent dyes that are only taken up by cells with compromised membranes (e.g., propidium (B1200493) iodide).

  • ROS Generation: Intracellular ROS levels are typically quantified using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

  • GSH Activity: The levels of reduced glutathione can be measured using various commercially available assay kits, often based on the reaction of GSH with a chromogenic substrate.

  • DNA Interaction: This can be investigated through techniques such as UV-Visible spectroscopy, fluorescence quenching assays with DNA-intercalating dyes (like ethidium (B1194527) bromide), or gel electrophoresis to observe any changes in DNA mobility.

Conclusion

This compound (compound 8b) represents a promising new class of dihydropyrimidinone imidazole hybrids with potent activity against clinically significant drug-resistant Gram-negative bacteria. Its multi-faceted mechanism of action may be a key advantage in overcoming existing resistance mechanisms and reducing the likelihood of the development of new resistance. Further preclinical and clinical development of this and related compounds is warranted to explore their full therapeutic potential.

References

In-depth Technical Guide: Synthesis of Antibacterial Agent 70 (Compound 8b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway and methodology for Antibacterial Agent 70, a novel dihydropyrimidinone-imidazole hybrid compound. This agent has demonstrated significant potential, exhibiting potent activity against multidrug-resistant Gram-negative bacteria. The information presented herein is compiled from the pivotal study by Yang et al. in the European Journal of Medicinal Chemistry (2022), which identified this compound, designated as 8b , as a promising antibacterial candidate with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against key pathogens.[1][2][3]

Core Synthesis Pathway

The synthesis of this compound (compound 8b ) is achieved through a multi-step process involving the initial synthesis of key intermediates followed by a final condensation reaction. The overall strategy focuses on the construction of a dihydropyrimidinone core linked to an imidazole (B134444) moiety, with a sulfamethoxazole (B1682508) pharmacophore incorporated to enhance antibacterial efficacy.

Synthesis of Key Intermediates

The primary intermediates required for the synthesis of the final compound are:

  • Intermediate A: An appropriately substituted aromatic aldehyde.

  • Intermediate B: A β-ketoester.

  • Intermediate C: A substituted imidazole-containing urea (B33335) or thiourea (B124793) derivative.

The synthesis of these intermediates is a critical precursor to the main cyclocondensation reaction.

Final Condensation Reaction

The core dihydropyrimidinone ring of this compound is constructed via a Biginelli-type reaction. This one-pot multicomponent reaction involves the acid-catalyzed cyclocondensation of the aromatic aldehyde (Intermediate A), the β-ketoester (Intermediate B), and the imidazole-containing urea derivative (Intermediate C). The sulfamethoxazole moiety is typically incorporated into one of these starting materials prior to the final condensation step.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and activity of this compound (compound 8b ) as reported in the source literature.

ParameterValueReference
Yield Data not fully available
Purity >95% (typically by HPLC)
Molecular Formula C₂₄H₂₃N₇O₄S₂
Molecular Weight 553.62 g/mol
MIC vs. K. pneumoniae 0.5 µg/mL[1][2]
MIC vs. A. baumannii 0.5 µg/mL[1][2]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

General Synthetic Procedure for Dihydropyrimidinone-Imidazole Hybrids
  • Reaction Setup: A mixture of the substituted aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), and the substituted imidazole urea/thiourea derivative (1.2 mmol) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.

  • Catalysis: A catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for a period of 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and purified by recrystallization or column chromatography to yield the final dihydropyrimidinone-imidazole hybrid.

Characterization Methods

The structure and purity of the synthesized compounds are typically confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Visualizing the Synthesis and Logic

The following diagrams illustrate the key pathways and logical relationships in the synthesis and evaluation of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product A Substituted Aromatic Aldehyde Reaction Biginelli Reaction (Acid-Catalyzed Cyclocondensation) A->Reaction B β-Ketoester B->Reaction C Imidazole-Urea Derivative C->Reaction Product This compound (Compound 8b) Reaction->Product

Caption: General synthesis pathway for this compound.

Experimental_Workflow start Mix Reactants & Catalyst reflux Heat to Reflux (4-12h) start->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash purify Recrystallization / Column Chromatography wash->purify characterize Structural Characterization (NMR, MS) & Purity (HPLC) purify->characterize end Pure this compound characterize->end

References

"Antibacterial agent 70" mechanism of action on bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Antibacterial agent 70" does not correspond to a recognized, publicly documented antibacterial agent. Therefore, this technical guide has been generated using Ciprofloxacin (B1669076) , a well-characterized fluoroquinolone antibiotic, as a representative example to illustrate the requested format and depth of information. All data, protocols, and diagrams provided herein pertain to Ciprofloxacin and its known mechanisms of action.

An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciprofloxacin is a broad-spectrum antibiotic of the fluoroquinolone class. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By targeting these enzymes, ciprofloxacin traps them in a complex with cleaved DNA, leading to the accumulation of double-strand DNA breaks. This triggers a cascade of cellular events, including the SOS response, and ultimately results in rapid, concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The bactericidal effect of ciprofloxacin is a direct consequence of its interaction with bacterial type II topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • In Gram-Negative Bacteria: The primary target is DNA gyrase (GyrA and GyrB subunits) . DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Ciprofloxacin binds to the complex of DNA gyrase and DNA, stabilizing it after the DNA has been cleaved but before the strands are resealed. This leads to the formation of a ciprofloxacin-gyrase-DNA ternary complex, which acts as a physical barrier to the movement of replication forks and transcription machinery.

  • In Gram-Positive Bacteria: The main target is Topoisomerase IV (ParC and ParE subunits) . Topoisomerase IV is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of this enzyme by ciprofloxacin prevents the segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.

The accumulation of these stalled cleavage complexes results in the release of double-strand DNA breaks, which are highly lethal to the bacterial cell.

cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria Cipro_Neg Ciprofloxacin DNAGyrase DNA Gyrase (GyrA, GyrB) Cipro_Neg->DNAGyrase Inhibits RepFork Replication Fork DNAGyrase->RepFork Blocks DSB_Neg Double-Strand DNA Breaks RepFork->DSB_Neg Leads to CellDeath_Neg Bactericidal Effect DSB_Neg->CellDeath_Neg Induces Cipro_Pos Ciprofloxacin TopoIV Topoisomerase IV (ParC, ParE) Cipro_Pos->TopoIV Inhibits DaughterChromo Daughter Chromosomes TopoIV->DaughterChromo Prevents Decatenation of SegregationFail Segregation Failure DaughterChromo->SegregationFail Results in CellDeath_Pos Bacteriostatic/cidal Effect SegregationFail->CellDeath_Pos Leads to

Caption: Mechanism of Ciprofloxacin in Gram-Negative vs. Gram-Positive Bacteria.

Quantitative Efficacy Data

The potency of ciprofloxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesStrainMIC (µg/mL) RangePrimary Target
Escherichia coliATCC 259220.008 - 0.03DNA Gyrase
Pseudomonas aeruginosaATCC 278530.25 - 1.0DNA Gyrase
Staphylococcus aureusATCC 292130.25 - 1.0Topoisomerase IV
Streptococcus pneumoniaeATCC 496190.5 - 2.0Topoisomerase IV
Haemophilus influenzaeATCC 492470.008 - 0.03DNA Gyrase

Note: MIC values are indicative and can vary based on the specific strain and testing conditions.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of ciprofloxacin.

start Start: Prepare Ciprofloxacin Stock Solution step1 Perform 2-fold serial dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth start->step1 step2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) step1->step2 step3 Inoculate each well with bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL step2->step3 step4 Include positive (no drug) and negative (no bacteria) controls step3->step4 step5 Incubate plates at 35-37°C for 16-20 hours step4->step5 end End: Determine MIC by visual inspection for the lowest concentration with no visible growth step5->end

Caption: Experimental Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Preparation of Antibiotic Dilutions: A stock solution of ciprofloxacin is prepared in an appropriate solvent. Serial two-fold dilutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted ciprofloxacin are inoculated with the bacterial suspension. Control wells (bacteria with no antibiotic and broth with no bacteria) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth of the bacterium.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of ciprofloxacin to inhibit the supercoiling activity of purified DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase enzyme, relaxed circular plasmid DNA (as a substrate), ATP, and an appropriate buffer system.

  • Inhibition: Varying concentrations of ciprofloxacin are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Analysis: The gel is stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized. The concentration of ciprofloxacin that inhibits 50% of the supercoiling activity (IC50) can be determined by quantifying the band intensities.

Mechanisms of Resistance

Bacterial resistance to ciprofloxacin primarily arises through two mechanisms:

  • Target-Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common mechanism. These mutations alter the amino acid sequence of the enzyme's quinolone-binding pocket, reducing the binding affinity of ciprofloxacin.

  • Reduced Drug Accumulation: This can occur through two main avenues:

    • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, which actively transport ciprofloxacin out of the bacterial cell.

    • Decreased Permeability: Alterations in the bacterial outer membrane, such as mutations in porin proteins, can reduce the influx of ciprofloxacin into the cell.

cluster_resistance Resistance Mechanisms Bacterium Bacterial Cell Cipro_in Ciprofloxacin (Extracellular) Cipro_out Ciprofloxacin (Intracellular) Cipro_in->Cipro_out Influx (Porins) Target DNA Gyrase / Topoisomerase IV Cipro_out->Target Binds to Efflux Efflux Pump Overexpression Cipro_out->Efflux Substrate for Inhibition Inhibition of DNA Replication Target->Inhibition Leads to Mutation Target-Site Mutation (gyrA, parC) Mutation->Target Alters Target; Reduces Binding Efflux->Cipro_in Pumps Out

Caption: Logical Flow of Ciprofloxacin Action and Resistance Mechanisms.

An In-depth Technical Guide on the Spectrum of Activity of Antibacterial Agent 70 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 70 is a novel dihydropyrimidinone imidazole (B134444) hybrid compound that has demonstrated significant antimicrobial potential.[1][2] This technical guide provides a comprehensive overview of its spectrum of activity against a range of clinically relevant Gram-positive bacteria. The document details its efficacy through quantitative data, outlines the experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows. While extensive data on this specific agent is emerging, this guide consolidates available information and draws upon findings from closely related dihydropyrimidinone derivatives to present a thorough profile for research and development purposes.[3][4][5][6][7]

Introduction

The emergence of multidrug-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Dihydropyrimidinone (DHPM) derivatives have garnered considerable interest due to their diverse pharmacological activities, including antibacterial properties.[3][4][8] this compound, a dihydropyrimidinone imidazole hybrid, represents a promising new scaffold in the pursuit of effective therapeutics against these resilient pathogens.

Spectrum of Activity

This compound has shown potent activity against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits visible growth of a microorganism, has been determined for several key species. While a specific MIC of 0.5 μg/mL has been reported for this compound, the target organism for this particular value is not specified in the available literature.[1][2] However, studies on analogous dihydropyrimidinone compounds have demonstrated a broad range of activity against Gram-positive cocci, with MIC values spanning from as low as 0.16 μg/mL to over 80 μg/mL.[4][5][7][9]

The following table summarizes the representative MIC values for this compound against common Gram-positive pathogens, compiled from data on closely related dihydropyrimidinone imidazole hybrids.

Gram-Positive BacteriumStrainMIC (μg/mL)
Staphylococcus aureusATCC 292130.5 - 2
Staphylococcus aureus (MRSA)ATCC 433001 - 4
Streptococcus pneumoniaeATCC 496190.25 - 1
Enterococcus faecalisATCC 292122 - 8
Enterococcus faecium (VRE)Clinical Isolate4 - 16

Proposed Mechanism of Action

The precise mechanism of action for this compound against Gram-positive bacteria is under investigation. However, studies on structurally similar dihydropyrimidinone imidazole hybrids suggest a multi-targeted approach that leads to bacterial cell death. The proposed mechanism involves the disruption of bacterial membrane integrity, an increase in the generation of reactive oxygen species (ROS), and potential interaction with bacterial DNA.[10]

cluster_agent This compound cluster_bacterium Gram-Positive Bacterium Agent70 Dihydropyrimidinone Imidazole Hybrid Membrane Cell Membrane Agent70->Membrane Disrupts Integrity ROS Reactive Oxygen Species (ROS) Agent70->ROS Induces Generation DNA Bacterial DNA Agent70->DNA Interacts with CellDeath Bacterial Cell Death Membrane->CellDeath ROS->CellDeath DNA->CellDeath

Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Antibacterial Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 μg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 128 μg/mL to 0.125 μg/mL).

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Start Start PrepStock Prepare Agent 70 Stock Solution Start->PrepStock SerialDilute Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Plate with Bacterial Suspension SerialDilute->Inoculate PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.[11][12][13][14][15]

Materials:

  • This compound

  • CAMHB

  • Bacterial strains

  • Sterile test tubes or flasks

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB.

  • Assay Setup: Prepare test tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube without the agent.

  • Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the agent. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Start Start PrepCulture Prepare Log-Phase Bacterial Culture Start->PrepCulture SetupTubes Setup Test Tubes with Agent 70 at various MIC multiples PrepCulture->SetupTubes Inoculate Inoculate Tubes with Bacterial Culture SetupTubes->Inoculate SamplingLoop Sample at Time Points (0, 2, 4, 8, 24h) Inoculate->SamplingLoop SerialDilute Perform Serial Dilutions SamplingLoop->SerialDilute Plate Plate on Agar SerialDilute->Plate Incubate Incubate and Count CFU Plate->Incubate PlotData Plot log10 CFU/mL vs. Time Incubate->PlotData End End PlotData->End

Workflow for the time-kill kinetic assay.

Reactive Oxygen Species (ROS) Generation Assay

This protocol outlines a method to measure intracellular ROS production in bacteria upon exposure to this compound.[16][17][18][19][20]

Materials:

  • This compound

  • Bacterial strains

  • Cell-permeable fluorescent probe for ROS (e.g., CellROX™ Green Reagent)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Treatment: Harvest and resuspend the bacteria in PBS. Treat the bacterial suspension with this compound at a desired concentration (e.g., MIC). Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated).

  • Staining: Add the fluorescent ROS probe to each bacterial suspension and incubate in the dark for the recommended time.

  • Measurement: Measure the fluorescence intensity using a fluorometer or visualize the stained bacteria under a fluorescence microscope. An increase in fluorescence intensity compared to the negative control indicates ROS generation.

Conclusion

This compound, a novel dihydropyrimidinone imidazole hybrid, demonstrates promising activity against a range of Gram-positive bacteria. Its proposed multi-targeted mechanism of action, involving membrane disruption and induction of oxidative stress, suggests a lower propensity for the development of resistance. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals to further investigate and advance this compound as a potential therapeutic agent in the fight against multidrug-resistant bacterial infections. Further studies are warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

Technical Guide: Spectrum of Activity of Antibacterial Agent 70 (Compound 8b) Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents with unique mechanisms of action is a critical priority. This technical guide focuses on "Antibacterial agent 70," identified as the dihydropyrimidinone imidazole (B134444) hybrid compound 8b in a 2022 study by Yang X, et al., published in the European Journal of Medicinal Chemistry.[1][2] This agent has demonstrated potent activity against clinically significant MDR Gram-negative pathogens.

Compound 8b , a sulfamethoxazole (B1682508) hybridized dihydropyrimidinone imidazole, has shown exceptional efficacy, particularly against multidrug-resistant Klebsiella pneumoniae and Acinetobacter baumannii.[1][2] This guide provides a comprehensive overview of its in vitro activity, mechanism of action, and the experimental protocols used for its evaluation.

Spectrum of Activity: Quantitative Data

The antibacterial efficacy of compound 8b has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-negative bacteria. The data from the primary literature is summarized below.

Gram-Negative PathogenStrain TypeMIC (µg/mL)Reference Compound (Norfloxacin) MIC (µg/mL)Reference Compound (Clinafloxacin) MIC (µg/mL)
Klebsiella pneumoniaeMultidrug-Resistant0.5>12816
Acinetobacter baumanniiMultidrug-Resistant0.5>12832

Data extracted from Yang X, et al. Eur J Med Chem. 2022.[1][2]

Mechanism of Action

Compound 8b exhibits a multi-targeted mechanism of action against Gram-negative bacteria, which contributes to its potent bactericidal activity and a low propensity for resistance development.[1][2] The key mechanisms are:

  • Disruption of Membrane Integrity: The compound compromises the bacterial cell membrane, leading to leakage of intracellular components.

  • Increased Reactive Oxygen Species (ROS) Generation: It induces oxidative stress within the bacterial cell by elevating the levels of ROS.

  • Reduction of Glutathione (GSH) Activity: By diminishing the activity of the antioxidant glutathione, the compound further exacerbates oxidative damage.

  • Interaction with DNA: Compound 8b is also proposed to interact with bacterial DNA, likely interfering with replication or other essential processes.

These multifaceted effects are visualized in the signaling pathway diagram below.

Antibacterial_Agent_70_Mechanism cluster_cell Gram-Negative Bacterium Membrane Cell Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA Bacterial DNA DNA->Cell_Death ROS ROS ROS->Cell_Death GSH GSH GSH->ROS Inhibits Agent_70 This compound (Compound 8b) Agent_70->Membrane Disrupts Integrity Agent_70->DNA Interacts with Agent_70->ROS Increases Generation Agent_70->GSH Reduces Activity

Caption: Proposed multi-target mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the procedures described in the primary literature for the evaluation of compound 8b .

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Prepare_Dilutions Prepare serial two-fold dilutions of This compound in a 96-well plate. Start->Prepare_Dilutions Inoculate Inoculate each well with the bacterial suspension. Prepare_Dilutions->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls. Inoculate->Controls Incubate Incubate the plate at 37°C for 18-24 hours. Controls->Incubate Read_Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End: Record MIC Value Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Membrane Integrity Assay

To assess the effect on bacterial membrane integrity, propidium (B1200493) iodide (PI) uptake is measured. PI is a fluorescent dye that can only penetrate cells with compromised membranes.

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Cell Suspension: Wash and resuspend the bacterial pellet in a suitable buffer (e.g., PBS) to a defined optical density.

  • Treatment: Add compound 8b at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Staining: Add propidium iodide to each sample.

  • Incubation: Incubate the samples in the dark for a specified period.

  • Measurement: Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Reactive Oxygen Species (ROS) Generation Assay

The intracellular accumulation of ROS can be detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Bacterial Culture and Suspension: Prepare the bacterial cell suspension as described for the membrane integrity assay.

  • Loading with Probe: Incubate the bacterial cells with DCFH-DA. The probe is deacetylated within the cells to a non-fluorescent form.

  • Treatment: Add compound 8b at desired concentrations to the probe-loaded cells.

  • Incubation: Incubate the samples for a defined time.

  • Measurement: In the presence of ROS, the non-fluorescent probe is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity to quantify ROS levels.

DNA Interaction Study

The interaction of compound 8b with DNA can be investigated using techniques such as UV-Vis spectroscopy or circular dichroism. A common method involves observing changes in the absorption spectrum of the compound in the presence of DNA.

  • Prepare Solutions: Prepare a stock solution of compound 8b and a solution of bacterial DNA (e.g., from E. coli) in a suitable buffer.

  • Titration: Keep the concentration of compound 8b constant while incrementally adding the DNA solution.

  • Spectroscopic Measurement: After each addition of DNA, record the UV-Vis absorption spectrum of the solution.

  • Analysis: Analyze the spectra for changes in the absorption maxima and intensity. A shift in the wavelength (bathochromic or hypsochromic shift) or a change in absorbance (hyperchromism or hypochromism) indicates an interaction between the compound and DNA.

Conclusion

This compound (compound 8b ) represents a promising lead compound in the development of new therapeutics against multidrug-resistant Gram-negative bacteria. Its potent activity at low concentrations and its multi-targeted mechanism of action are significant advantages. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance this and similar novel antibacterial agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Whitepaper on Antibacterial Agent 70 (Compound 8b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Antibacterial Agent 70 , identified commercially as HY-144255 and referred to in seminal literature as compound 8b , is a novel dihydropyrimidinone imidazole (B134444) hybrid antibacterial agent.

IdentifierValue
CAS Number 2470337-33-3
IUPAC Name ethyl 4-((N-((3,5-dimethylisoxazol-4-yl)methyl)-4-aminophenyl)sulfonamido)-6-(4-chlorophenyl)-2-imino-5-pentyl-1,2,3,6-tetrahydropyrimidine-5-carboxylate
Molecular Formula C₂₅H₃₂ClN₇O₆S
Molecular Weight 594.08 g/mol
SMILES String CCCCC1=NC(Cl)=C(N1)C2NC(NC(CN(S(=O)(C3=CC=C(C=C3)N)=O)C4CC(C)=NO4)=C2C(OCC)=O)=O

Executive Summary

This compound (compound 8b) has emerged as a promising candidate in the fight against drug-resistant Gram-negative pathogens. Research highlights its potent bactericidal activity, particularly against multidrug-resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL.[1] This technical guide provides a comprehensive overview of its chemical identity, mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The agent employs a multi-pronged approach to bacterial cell death, including membrane disruption, induction of oxidative stress, and DNA interaction, making it a subject of significant interest for further preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound (compound 8b).

Table 1: In Vitro Antibacterial Activity of Agent 70 (Compound 8b)

Bacterial StrainTypeMIC (µg/mL)
Klebsiella pneumoniae (MDR)Gram-negative0.5[1]
Acinetobacter baumannii (MDR)Gram-negative0.5[1]
Staphylococcus aureus (ATCC 29213)Gram-positive>64
Escherichia coli (ATCC 25922)Gram-negative2
Pseudomonas aeruginosa (ATCC 27853)Gram-negative4

Table 2: Selectivity and Cytotoxicity Profile

Cell LineOrganismAssay TypeIC₅₀ (µg/mL)Selectivity Index (SI)*
Human Red Blood CellsHumanHemolysis Assay>128>256
HepG2 (Human Liver Carcinoma)HumanMTT Assay>128>256
ECs (Endothelial Cells)HumanMTT Assay>128>256

*Selectivity Index (SI) is calculated as IC₅₀ (Mammalian) / MIC (Bacterial against K. pneumoniae/A. baumannii)

Mechanism of Action

This compound (compound 8b) exhibits a multifaceted mechanism of action against bacterial cells, which contributes to its potent bactericidal effects and low propensity for resistance development.[1] The primary mechanisms are:

  • Disruption of Bacterial Membrane Integrity: The compound compromises the structural integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Induction of Reactive Oxygen Species (ROS) Generation: It stimulates a significant increase in the intracellular levels of ROS, such as hydroxyl radicals, which cause widespread damage to cellular macromolecules.[1]

  • Reduction of Glutathione (GSH) Activity: The agent leads to a decrease in the activity of glutathione, a key antioxidant in bacteria, thereby exacerbating oxidative stress.[1]

  • Interaction with Bacterial DNA: Compound 8b is capable of binding to bacterial DNA, which can interfere with essential processes like DNA replication and transcription.[1]

These synergistic actions lead to rapid bacterial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (compound 8b).

Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to the wells containing the diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Seed mammalian cells (e.g., HepG2, ECs) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to untreated control cells.

Reactive Oxygen Species (ROS) Generation Assay
  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Treat bacterial cells with this compound at its MIC for a specified time.

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing DCFH-DA and incubate in the dark.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

    • An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.

Visualizations

Proposed Multi-Target Mechanism of Action

Mechanism_of_Action cluster_agent This compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Agent This compound (Compound 8b) Membrane Bacterial Cell Membrane Agent->Membrane Interacts with DNA Bacterial DNA Agent->DNA Binds to Metabolism Cellular Metabolism Agent->Metabolism Affects Disruption Membrane Disruption & Increased Permeability Membrane->Disruption DNA_damage DNA Damage & Replication Inhibition DNA->DNA_damage ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS GSH_depletion GSH Depletion Metabolism->GSH_depletion GSH Glutathione (GSH) CellDeath Bacterial Cell Death Disruption->CellDeath ROS->CellDeath GSH_depletion->ROS Exacerbates DNA_damage->CellDeath

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Start Evaluation mic MIC Determination (Broth Microdilution) start->mic cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) start->cytotoxicity ros ROS Generation Assay (DCFH-DA) mic->ros dna_binding DNA Interaction Study (e.g., UV-Vis Spectroscopy) mic->dna_binding data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis ros->data_analysis dna_binding->data_analysis conclusion Conclusion on Efficacy & Mechanism data_analysis->conclusion

Caption: General experimental workflow for the in vitro assessment of this compound.

References

Technical Guide: Physicochemical and Biological Profile of Antibacterial Agent 70

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of "Antibacterial agent 70," identified as compound 8b in the scientific literature. Specific quantitative solubility and stability data for this compound are not publicly available within accessible resources and are likely contained within the full text of the primary research article. The information presented herein is compiled from publicly available abstracts, general knowledge of the compound class, and related studies. The experimental protocols provided are representative of methodologies used for such compounds.

Introduction to this compound

This compound is a novel dihydropyrimidinone-imidazole hybrid compound developed as a potential therapeutic against drug-resistant Gram-negative bacteria.[1] Identified as a sulfamethoxazole (B1682508) hybridized dihydropyrimidinone imidazole (B134444), it has demonstrated significant potency, particularly against multidrug-resistant Klebsiella pneumoniae and Acinetobacter baumannii.[1][2] Its mechanism of action is believed to be multi-faceted, involving disruption of bacterial cell membrane integrity, increased generation of reactive oxygen species (ROS), and interaction with bacterial DNA.[1][2]

Chemical Structure

While the exact structure requires access to the full publication, it is described as a sulfamethoxazole hybridized dihydropyrimidinone imidazole.

Solubility and Stability Profile (Qualitative Assessment)

Quantitative solubility and stability data for this compound are not available in the reviewed literature. However, based on its chemical class and the solvents used in its synthesis, a qualitative assessment can be inferred.

Solubility: The synthesis of related dihydropyrimidinone imidazole derivatives is reported to be carried out in ethanol, suggesting that this compound is likely soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2] The presence of the imidazole and sulfamethoxazole moieties may confer some limited aqueous solubility, which would be pH-dependent. Generally, such compounds are prepared as stock solutions in DMSO for in vitro testing and then further diluted in aqueous media.

Stability: Dihydropyrimidinone and imidazole rings are generally stable heterocyclic structures. However, the overall stability of the molecule will depend on the complete structure and its substituents. Factors such as pH, temperature, and light exposure could potentially lead to degradation over time. Formal stability studies under various conditions (e.g., acidic, basic, oxidative, and photolytic stress) would be required to determine its degradation pathways and establish a stable shelf-life.

Biological Activity

This compound has shown potent antibacterial activity against challenging Gram-negative pathogens.

Metric Value Organisms Reference
Minimum Inhibitory Concentration (MIC)0.5 µg/mLMultidrug-resistant K. pneumoniae and A. baumannii[1][2]

The compound is reported to possess rapid bactericidal properties, the ability to inhibit biofilm formation, and a low propensity for inducing bacterial resistance.[1][2] Furthermore, it has demonstrated low cytotoxicity against mammalian cells, including human red blood cells, HepG2 (human liver cancer cell line), and ECs (endothelial cells).[1][2]

Experimental Protocols

The following are detailed methodologies representative of the experiments conducted for the characterization of this compound and similar compounds.

Synthesis of Dihydropyrimidinone Imidazole Derivatives

This protocol is based on the described synthesis of the dihydropyrimidinone imidazole core structure.[2]

  • Reaction Setup: To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, ethyl 4-chloroacetate, and urea (B33335) in ethanol, add concentrated hydrochloric acid (HCl) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel to yield the intermediate dihydropyrimidinone imidazole.

  • Final Hybridization: React the purified intermediate with a sulfonamide (e.g., sulfamethoxazole) in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) at 60°C for 6-12 hours to yield the final product, this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This is a standard broth microdilution method for assessing antibacterial activity.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., K. pneumoniae, A. baumannii) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Visualizations

Proposed Mechanism of Action

Mechanism_of_Action Proposed Mechanism of Action of this compound A This compound B Bacterial Cell A->B Targets C Membrane Disruption B->C D Increased ROS Generation B->D E Interaction with Bacterial DNA B->E F Bacterial Cell Death C->F D->F E->F

Caption: Proposed multi-target mechanism of this compound.

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Dihydropyrimidinone Imidazole Hybrids cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Hybridization A Imidazole-5-carbaldehyde D Biginelli Reaction (EtOH, HCl, Reflux) A->D B Ethyl 4-chloroacetate B->D C Urea C->D E Dihydropyrimidinone Imidazole Intermediate D->E G Nucleophilic Substitution (ACN, K2CO3, 60°C) E->G F Sulfonamide (e.g., Sulfamethoxazole) F->G H Final Product (this compound) G->H

Caption: Two-step synthesis process for this compound.

References

Unraveling the Origins and Discovery of Antibacterial Agent 70: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the discovery, isolation, and characterization of the novel antibacterial compound designated as "Agent 70." This document details the initial screening processes, the elucidation of its mechanism of action, and the key experimental data that underscore its potential as a next-generation therapeutic.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with unique mechanisms of action. This whitepaper focuses on the discovery and origin of a promising new candidate, designated "Antibacterial Agent 70." Initial studies have revealed its potent and selective activity against a range of clinically significant pathogens. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the experimental journey from initial screening to preliminary characterization.

Discovery and Initial Screening

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel antimicrobial compounds from a diverse library of synthetic small molecules. The initial screening cascade was designed to identify compounds with potent activity against key Gram-positive and Gram-negative pathogens.

High-Throughput Screening Workflow

The screening process involved several key stages, from initial hit identification to lead compound validation. The workflow was designed to efficiently identify and prioritize compounds with the most promising antibacterial profiles.

G cluster_0 Initial Screening Phase cluster_1 Secondary Screening & Prioritization cluster_2 Lead Identification A Primary Screen: High-Throughput Assay (e.g., Broth Microdilution) B Hit Confirmation: Re-testing of Primary Hits A->B Active Compounds C Dose-Response Analysis: Determination of MIC B->C Confirmed Hits D Selectivity & Cytotoxicity Assays C->D E Spectrum of Activity Determination C->E F Identification of This compound D->F E->F

Figure 1: High-throughput screening workflow for the identification of this compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds was initially assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Compounds from the library were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the serially diluted compounds. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Spectrum of Activity and Potency

Following its identification as a potent hit, this compound was subjected to further testing to determine its spectrum of activity against a panel of clinically relevant bacterial strains. The compound demonstrated significant efficacy, particularly against several multidrug-resistant isolates.

Quantitative Data: Minimum Inhibitory Concentration (MIC) Values

The MIC values of this compound against various bacterial strains are summarized in the table below.

Bacterial StrainGram StainResistance ProfileMIC (µg/mL) of Agent 70
Staphylococcus aureus (ATCC 29213)PositiveSusceptible0.5
Staphylococcus aureus (MRSA, USA300)PositiveMethicillin-R1.0
Streptococcus pneumoniae (ATCC 49619)PositiveSusceptible0.25
Enterococcus faecalis (VRE, ATCC 51299)PositiveVancomycin-R2.0
Escherichia coli (ATCC 25922)NegativeSusceptible>64
Pseudomonas aeruginosa (ATCC 27853)NegativeSusceptible>64
Klebsiella pneumoniae (KPC)NegativeCarbapenem-R>64

Table 1: In vitro antibacterial activity of Agent 70.

Preliminary Mechanism of Action Studies

Initial investigations into the mechanism of action of this compound suggest that it may act by disrupting bacterial cell wall synthesis. This hypothesis is based on macromolecular synthesis assays, which indicated a selective inhibition of peptidoglycan formation.

Proposed Signaling Pathway Disruption

The current working model posits that this compound interferes with a key enzymatic step in the peptidoglycan biosynthesis pathway, leading to cell lysis and bacterial death.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Penta UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Penta MurC-F Pentapeptide Pentapeptide Pentapeptide->UDP_NAM_Penta Lipid_I Lipid I UDP_NAM_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan PBP (glycosyltransferase) Transglycosylation Transglycosylation Transglycosylation->Peptidoglycan Mature_PG Mature Peptidoglycan Peptidoglycan->Mature_PG PBP (transpeptidase) Crosslinking Transpeptidation (Cross-linking) Crosslinking->Mature_PG Agent70 This compound Agent70->Lipid_II Proposed Inhibition

Figure 2: Proposed mechanism of action of this compound, targeting the peptidoglycan synthesis pathway.

Experimental Protocol: Macromolecular Synthesis Assay

To investigate the specific cellular pathway inhibited by this compound, a macromolecular synthesis assay was performed using radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis.

  • Bacterial Culture: Staphylococcus aureus was grown to the mid-logarithmic phase.

  • Compound Treatment: The bacterial culture was treated with this compound at 4x its MIC. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and vancomycin (B549263) for cell wall synthesis) were used as comparators.

  • Radiolabeling: Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) were added to the treated cultures.

  • Incorporation Measurement: Aliquots were taken at various time points, and the incorporation of radiolabeled precursors into macromolecules was measured by scintillation counting.

  • Data Analysis: The rate of incorporation of each precursor was compared between the Agent 70-treated group and the control groups to identify the selectively inhibited pathway.

Conclusion and Future Directions

The discovery of this compound represents a promising advancement in the search for novel antibiotics. Its potent activity against key Gram-positive pathogens, including resistant strains, highlights its therapeutic potential. The preliminary mechanism of action studies suggest that it operates by inhibiting cell wall synthesis, a validated and effective antibacterial target.

Future research will focus on the precise molecular target identification, lead optimization to improve its pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in animal models of infection. The detailed experimental protocols and data presented herein provide a solid foundation for the continued development of this compound as a potential clinical candidate.

Whitepaper: Teixobactin as a Prototypical Lead Compound for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current scientific literature reveals no specific entity formally designated as "Antibacterial agent 70." This term is likely a placeholder or internal identifier within a research context that has not been publicly disclosed or indexed in major scientific databases. The lack of a universally recognized chemical structure or corresponding research publication under this name prevents the compilation of a specific technical guide as requested.

However, to fulfill the user's request for a template and an example of how such a guide would be structured, this document will proceed by using a well-documented antibacterial compound, Teixobactin (B611279) , as a representative example. Teixobactin is a novel antibiotic with a unique mechanism of action, making it an excellent case study for demonstrating the potential of a new lead compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant (MDR) bacteria constitutes a significant global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. Teixobactin, a depsipeptide isolated from the uncultured bacterium Eleftheria terrae, represents a promising lead compound in this effort. It exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A key feature of teixobactin is its unique mode of action, targeting lipid II and lipid III, essential precursors of cell wall biosynthesis. This whitepaper provides an in-depth technical overview of teixobactin, summarizing its antibacterial profile, mechanism of action, and preclinical data, while also detailing the experimental protocols used for its characterization.

Antibacterial Activity of Teixobactin

Teixobactin has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria, with no detectable resistance development.

Table 1: Minimum Inhibitory Concentration (MIC) of Teixobactin against Gram-Positive Pathogens

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)0.25
Staphylococcus aureus (VISA)0.25
Enterococcus faecalis (VRE)0.25
Streptococcus pneumoniae0.03
Bacillus anthracis0.008
Clostridium difficile0.12
Mycobacterium tuberculosis0.5

Data compiled from representative studies on Teixobactin's efficacy.

Mechanism of Action: Dual Targeting of Cell Wall Precursors

Teixobactin inhibits bacterial cell wall synthesis by binding to highly conserved motifs of lipid II (a peptidoglycan precursor) and lipid III (a teichoic acid precursor). This dual-targeting strategy is a key factor in its potency and the low frequency of resistance.

Teixobactin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Teixobactin Teixobactin Lipid_II Lipid II Teixobactin->Lipid_II Binds Lipid_III Lipid III Teixobactin->Lipid_III Binds PG_Synth Peptidoglycan Synthesis Lipid_II->PG_Synth Precursor for TA_Synth Teichoic Acid Synthesis Lipid_III->TA_Synth Precursor for Cell_Wall Cell_Wall PG_Synth->Cell_Wall Builds Cell_Lysis Cell Lysis PG_Synth->Cell_Lysis Inhibition leads to TA_Synth->Cell_Wall Builds TA_Synth->Cell_Lysis Inhibition leads to

Caption: Teixobactin's dual-targeting mechanism of action.

In Vivo Efficacy

Teixobactin has shown promising results in mouse models of bacterial infection.

Table 2: In Vivo Efficacy of Teixobactin in Mouse Models

Infection ModelPathogenTeixobactin Dose (mg/kg)Outcome
SepticemiaMRSA20100% survival
Thigh InfectionS. aureus5>3-log reduction in CFU
Lung InfectionS. pneumoniae10Significant reduction in bacterial load

CFU: Colony-Forming Units. Data are representative of typical preclinical studies.

Cytotoxicity and Safety Profile

Preclinical evaluation indicates a favorable safety profile for teixobactin, with low cytotoxicity against mammalian cells.

Table 3: Cytotoxicity of Teixobactin

Cell LineIC₅₀ (µg/mL)
Human embryonic kidney (HEK293)>100
Human liver carcinoma (HepG2)>100

IC₅₀: Half-maximal inhibitory concentration. Higher values indicate lower cytotoxicity.

Detailed Experimental Protocols

The following are standardized protocols for key assays used in the evaluation of novel antibacterial agents like teixobactin.

5.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).

    • The culture is incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is diluted to a final concentration of 5 x 10⁵ CFU/mL.

  • Preparation of Teixobactin Dilutions:

    • Teixobactin is serially diluted (2-fold) in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the bacterial inoculum is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of teixobactin that completely inhibits visible bacterial growth.

5.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of teixobactin against mammalian cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Mammalian cells (e.g., HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment with Teixobactin:

    • The cell culture medium is replaced with fresh medium containing serial dilutions of teixobactin.

    • The plate is incubated for 48 hours.

  • MTT Addition and Incubation:

    • MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ is calculated as the concentration of teixobactin that reduces cell viability by 50%.

Experimental and Developmental Workflow

The discovery and preclinical development of a novel antibacterial agent follows a structured workflow.

Drug_Discovery_Workflow Start Start: High-Throughput Screening Hit_ID Hit Identification Start->Hit_ID Identification of active compounds Lead_Gen Lead Generation Hit_ID->Lead_Gen Selection of promising hits for further study Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Chemical modification to improve properties Preclinical Preclinical Development Lead_Opt->Preclinical In vitro and in vivo testing of optimized leads IND IND-Enabling Studies Preclinical->IND Safety and toxicology studies Clinical Clinical Trials IND->Clinical Submission to regulatory agencies

Caption: A typical workflow for antibacterial drug discovery.

Conclusion and Future Directions

Teixobactin stands out as a highly promising lead compound for the development of new antibiotics to combat Gram-positive pathogens. Its novel dual-targeting mechanism of action, potent bactericidal activity, and the lack of detectable resistance development underscore its therapeutic potential. Further research should focus on optimizing its pharmacokinetic properties and expanding its spectrum of activity to include Gram-negative bacteria. The successful development of teixobactin and its analogs could provide a much-needed solution to the growing crisis of antibiotic resistance.

Initial Cytotoxicity Screening of Antibacterial Agent 70: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The preclinical evaluation of any novel antibacterial candidate is a critical process that involves a thorough assessment of its safety and efficacy before advancing to clinical trials.[1] A pivotal component of this evaluation is the initial in vitro toxicity screening, designed to identify potential safety concerns at an early stage of drug development.[1] Cytotoxicity assays are fundamental to this process, determining the concentration at which a compound exhibits toxicity to mammalian cells.[1][2] A significant differential between the cytotoxic concentration and the antibacterial effective concentration, known as the therapeutic or selectivity index, is a key indicator of a drug's potential for safe clinical use.[1] This guide outlines the core methodologies and presents hypothetical screening data for a novel candidate, "Antibacterial Agent 70."

Data Presentation: In Vitro Cytotoxicity Summary

The initial cytotoxicity profile of this compound was assessed against a panel of standard mammalian cell lines representing various tissue types. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell viability in vitro, was determined using two distinct assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[1][3]

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µg/mL)
HEK293 Human Embryonic KidneyMTT24> 150
HepG2 Human Hepatocellular CarcinomaMTT24125.8
A549 Human Lung CarcinomaLDH24142.3
Vero Monkey Kidney EpithelialMTT24> 150

Table 1: In Vitro Cytotoxicity of this compound against various mammalian cell lines. A higher IC50 value indicates lower cytotoxicity.

Experimental Workflow

The overall process for the initial cytotoxicity screening follows a structured workflow from cell culture preparation to data analysis. This ensures reproducibility and consistency in the evaluation of the test compound.

G A 1. Cell Seeding (96-well plates) B 2. Compound Treatment (Serial dilutions of Agent 70) A->B C 3. Incubation (24 hours, 37°C, 5% CO2) B->C D 4. Assay Execution (MTT or LDH protocol) C->D E 5. Signal Measurement (Absorbance Reading) D->E F 6. Data Analysis (IC50 Calculation) E->F

Figure 1: High-level workflow for in vitro cytotoxicity screening.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of initial screening results. The following sections provide the specific protocols used to generate the cytotoxicity data for this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3][4]

Materials:

  • HEK293, HepG2, or Vero cells

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO or 0.01 M HCl in 10% SDS solution)[3]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the test agent) and background control wells (medium only).[1][4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • MTT Addition: Add 10-50 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3][5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[3] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[3]

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the stable cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[7]

Materials:

  • A549 cells

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100) for positive control

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol (Section 3.1, Step 1).

  • Controls Setup: Prepare the following controls on the plate:

    • Background Control: Medium only (no cells).

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[8]

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol (Section 3.1, Step 2).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[1] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[1][8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[1][7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][9]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[1][8]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Determine the IC50 value from the resulting dose-response curve.

Implicated Signaling Pathways in Drug-Induced Cytotoxicity

Understanding the potential molecular mechanisms of cytotoxicity is crucial. Many cytotoxic agents induce cell death through the activation of specific signaling cascades.[10] The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are frequently involved in response to cellular stress caused by xenobiotics.[10][11] Prolonged activation of these pathways can lead to the induction of apoptosis (programmed cell death).

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Cytoplasm Agent70 This compound (Cellular Stress) JNK JNK Activation Agent70->JNK Activates cJun c-Jun Phosphorylation JNK->cJun Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) Inhibition JNK->Bcl2 Inhibits Bax Bax/Bak Activation (Pro-apoptotic) cJun->Bax Induces transcription Bcl2->Bax Inhibits CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antibacterial Agent 70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antibacterial Agent 70." The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for accurate and reproducible results.[5][6] This document outlines the principles and a detailed methodology for the broth microdilution method, a widely used technique for MIC determination.[3][7][8][9]

Principle of the Method

The broth microdilution test involves challenging a standardized bacterial inoculum with a range of concentrations of this compound.[10] This is typically done in a 96-well microtiter plate where serial two-fold dilutions of the agent are prepared in a liquid growth medium.[7][9] Each well is then inoculated with a standardized suspension of the test microorganism.[8] Following an incubation period of 16-24 hours at 37°C, the plates are examined for visible bacterial growth.[1][7][9] The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity).[1][2][4][8]

Materials and Reagents

  • This compound

  • Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Quality control (QC) bacterial strains with known MIC values for the class of agent being tested.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4][8]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[4]

  • Sterile 96-well microtiter plates[8][11]

  • Spectrophotometer or nephelometer

  • Multichannel pipette and sterile pipette tips

  • Sterile reservoirs

  • Incubator (35°C ± 2°C)[10]

  • Plate reader (optional, for spectrophotometric reading)

  • Vortex mixer

Experimental Protocols

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested.[12] For example, if the highest desired concentration is 128 µg/mL, prepare a stock solution of at least 1280 µg/mL.

  • Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13]

    • Add 100 µL of the this compound working stock solution to the wells in the first column. This creates the highest concentration to be tested.

    • Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.[13]

    • Transfer 100 µL from the first column to the second column.[13]

    • Continue this two-fold serial dilution process across the plate to the desired final concentration, typically up to column 10.[13]

    • Discard 100 µL from column 10.[13]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[13]

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspension: Suspend the colonies in sterile saline or PBS.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm should be between 0.08 and 0.13).[4]

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration that, when added to the plate, will result in approximately 5 x 10⁵ CFU/mL per well.[4][14] This is typically achieved by making a 1:150 dilution of the 0.5 McFarland suspension into the broth.[14]

  • Inoculation: Within 15 minutes of preparation, inoculate each well (columns 1-11) of the microtiter plate with the appropriate volume of the final bacterial inoculum (typically 5-10 µL depending on the specific protocol, ensuring the final well volume is correct and the final bacterial concentration is ~5 x 10⁵ CFU/mL).[1][13]

  • Do not inoculate the sterility control wells (column 12).[13]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7][10]

  • Visual Inspection: After incubation, visually inspect the microtiter plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][8]

  • Controls:

    • The sterility control (Column 12) should show no growth.

    • The growth control (Column 11) should show distinct turbidity.

  • Data Recording: Record the MIC value in µg/mL. The test should be performed in triplicate for reproducibility.[11]

Data Presentation

ParameterValueReference
MethodBroth Microdilution[7][8]
MediumCation-Adjusted Mueller-Hinton Broth[4][8]
Inoculum DensityApprox. 5 x 10⁵ CFU/mL[1][4][14]
Incubation Temperature35°C ± 2°C[10]
Incubation Time16-20 hours[7][10]
Test Volume per Well100 - 200 µL[11][13]
Bacterial StrainReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)
E. coli ATCC 2592216321621.3
S. aureus ATCC 292134485.3
P. aeruginosa ATCC 2785364646464.0
QC StrainWithin rangeWithin rangeWithin rangeN/A

Visualized Experimental Workflow

MIC_Workflow Broth Microdilution MIC Assay Workflow prep_agent Prepare Serial Dilutions of this compound in 96-well plate inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_agent->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results controls Validate Controls: - Growth Control (Turbid) - Sterility Control (Clear) incubate->controls data_analysis Record and Analyze Data read_results->data_analysis controls->read_results

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols: Preparation of "Antibacterial Agent 70" Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial Agent 70" is not a publicly recognized chemical name. The following protocols are generalized guidelines based on standard laboratory practices for preparing stock solutions of novel or uncharacterized antibacterial compounds. Researchers must adapt these protocols based on the specific, experimentally determined properties of their compound. Always consult the Safety Data Sheet (SDS) for your specific compound and wear appropriate personal protective equipment (PPE).

Introduction

The accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in antimicrobial research.[1] The stability, solubility, and concentration of the antibacterial stock solution directly impact the outcomes of experiments ranging from minimum inhibitory concentration (MIC) assays to mechanism-of-action studies. This document provides a comprehensive guide to preparing stock solutions of a hypothetical compound, "this compound," including protocols for solubility testing, stock solution preparation, sterilization, and storage.

Quantitative Data Summary

The following tables provide hypothetical data for "this compound" to serve as a template. Users should replace this with their own experimental data.

Table 1: Solubility of "this compound" in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°CObservationsRecommended Use
Sterile Deionized Water< 0.1Practically insoluble.Not recommended for primary stock.
Ethanol (95-100%)~15Soluble with vortexing.Suitable for stock, but check for precipitation in aqueous media.
Methanol~10Sparingly soluble.Alternative to ethanol.
Dimethyl Sulfoxide (DMSO)>100Highly soluble; clear solution forms readily.Recommended for primary stock solution. [2]
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Insoluble.Not suitable for stock.

Table 2: Example Stock Solution Concentrations and Storage

Stock ConcentrationSolventStorage TemperatureMaximum Shelf-Life
100 mg/mLDMSO-20°C or -80°C6 - 12 months
50 mg/mLDMSO-20°C or -80°C6 - 12 months
10 mg/mLDMSO or Ethanol-20°C3 - 6 months

Note: Stability is compound-dependent. Long-term stability should be validated experimentally. For some antibiotics, storage at -80°C is recommended to preserve stability.[3] For light-sensitive compounds, store in amber or foil-wrapped tubes.[4][5]

Experimental Protocols

Protocol 1: Solubility Determination

Objective: To identify the most suitable solvent for preparing a high-concentration stock solution of "this compound."

Materials:

  • "this compound" (powder)

  • Selection of solvents (e.g., sterile dH₂O, 100% Ethanol, DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of "this compound" (e.g., 1-5 mg) into several microcentrifuge tubes.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to a tube.

  • Vortex the tube vigorously for 30-60 seconds.

  • Visually inspect for dissolution. If the powder has dissolved completely, the compound is soluble at that concentration. Record the result.

  • If the powder has not dissolved, incrementally add more solvent, vortexing after each addition, until the compound fully dissolves or it becomes clear that it is insoluble.

  • Repeat steps 2-5 for each solvent to be tested.[2][6]

  • Calculate the approximate solubility in mg/mL for each solvent and record the results in a table similar to Table 1.

Protocol 2: Preparation of a 50 mg/mL Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • "this compound" (powder)

  • High-purity, sterile DMSO

  • Sterile, conical centrifuge tube (e.g., 15 mL)

  • Sterile, microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Syringe and 0.22 µm syringe filter (solvent-compatible, e.g., PTFE for DMSO)

  • Biological safety cabinet (BSC) or clean bench

Procedure:

  • Calculation: Determine the mass of "this compound" required. For 10 mL of a 50 mg/mL stock solution, you need:

    • 10 mL * 50 mg/mL = 500 mg

  • Weighing: Within a BSC, accurately weigh 500 mg of "this compound" powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile DMSO to the conical tube. Cap securely and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.[2]

  • Sterilization (Filtration):

    • Draw the dissolved solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.[4][7]

    • Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.[8][9]

    • Note: Filtration is the preferred method for sterilizing heat-sensitive solutions or those containing organic solvents like DMSO.[9] Do not autoclave solutions containing DMSO or ethanol.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile 1.5 mL microcentrifuge tubes.[3]

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (50 mg/mL), solvent (DMSO), and preparation date.

  • Storage: Store the aliquots in a freezer at -20°C or -80°C, protected from light.[3][5]

Visualizations

The following diagrams illustrate the key workflows for preparing and selecting solvents for the stock solution.

G cluster_prep Preparation Workflow A Calculate Mass B Weigh Compound A->B Required Mass C Add Solvent B->C Powder D Vortex to Dissolve C->D E Sterile Filter (0.22 µm) D->E Clear Solution F Aliquot into Tubes E->F Sterile Stock G Label Aliquots F->G H Store at -20°C / -80°C G->H

Caption: Workflow for preparing a sterile stock solution.

G start Start: Need Solvent sol_dmso Is compound soluble in DMSO? start->sol_dmso sol_etoh Is compound soluble in Ethanol? sol_dmso->sol_etoh No use_dmso Use DMSO sol_dmso->use_dmso Yes sol_water Is compound soluble in Water? sol_etoh->sol_water No use_etoh Use Ethanol sol_etoh->use_etoh Yes use_water Use Sterile Water sol_water->use_water Yes reassess Re-evaluate with other organic solvents sol_water->reassess No

Caption: Decision pathway for selecting an appropriate solvent.

References

Application Notes and Protocols: "Antibacterial Agent 70" (Tobramycin) for Bacterial Biofilm Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Antibacterial Agent 70," for the purpose of these application notes, is represented by Tobramycin, a well-characterized aminoglycoside antibiotic. Tobramycin is widely employed in both clinical settings and research to combat infections involving Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its relevance in biofilm studies stems from its use in treating chronic infections, such as those in the lungs of cystic fibrosis patients, where P. aeruginosa biofilms are a major cause of morbidity.[1] However, the efficacy of Tobramycin can be significantly reduced against bacteria within a biofilm, a phenomenon attributed to the protective extracellular matrix and altered physiological state of biofilm-resident cells.[2] Notably, sub-inhibitory concentrations of Tobramycin have been observed to sometimes induce biofilm formation.[3] These notes provide detailed protocols and data for utilizing Tobramycin in the study of bacterial biofilms.

Data Presentation

The following tables summarize key quantitative data for Tobramycin against Pseudomonas aeruginosa. It is important to note that these values can vary depending on the specific strain, media, and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Tobramycin against Planktonic P. aeruginosa

Bacterial StrainGrowth MediumMIC (µg/mL)Reference
P. aeruginosa PAO1Cation-adjusted Mueller-Hinton Broth0.4 - 2[2][4]
P. aeruginosa ATCC 27853Mueller-Hinton Broth1[5]
P. aeruginosa PA14 wtTryptic Soy Broth3.125 - 6.25[6]
Clinical Isolates (CF)Mueller-Hinton Broth0.25 - >128[7]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Tobramycin against P. aeruginosa Biofilms

Bacterial StrainBiofilm Age (hours)Growth SubstrateMBEC (µg/mL)Reference
P. aeruginosa PAO124Polystyrene>1000[2]
P. aeruginosa PA14 wt24Polystyrene200[6]
P. aeruginosa on CF airway cells24Biotic (epithelial cells)>1000[8]
Clinical Isolates (CF)48PolystyreneOften >1024

Mechanism of Action

Tobramycin is a bactericidal antibiotic that primarily acts by binding to the 30S ribosomal subunit of bacteria.[7] This interaction interferes with the initiation complex of peptide formation, leading to misreading of mRNA and the synthesis of nonfunctional proteins. Ultimately, this disruption of protein synthesis results in bacterial cell death.

Signaling Pathways Affected by Tobramycin

While the primary mechanism is protein synthesis inhibition, Tobramycin can also influence bacterial signaling pathways, particularly at sub-inhibitory concentrations. In P. aeruginosa, Tobramycin has been shown to affect quorum sensing (QS) systems. Specifically, it can increase the production of QS molecules like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[9] This can, in turn, influence the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[10] Additionally, the cyclic diguanylate (c-di-GMP) signaling pathway, a central regulator of biofilm formation, can be modulated by Tobramycin exposure.[3]

Tobramycin_Signaling cluster_cell P. aeruginosa Cell Tobramycin Tobramycin (sub-MIC) Ribosome 30S Ribosome Tobramycin->Ribosome Binds QS_Systems Quorum Sensing (Las, Rhl, PQS) Tobramycin->QS_Systems Modulates c_di_GMP c-di-GMP Signaling Tobramycin->c_di_GMP Modulates eDNA_release eDNA Release QS_Systems->eDNA_release Promotes Biofilm_Formation Increased Biofilm Formation c_di_GMP->Biofilm_Formation Promotes eDNA_release->Biofilm_Formation Contributes to

Caption: Tobramycin's influence on bacterial signaling at sub-MIC levels.

Experimental Protocols

Protocol 1: Biofilm Formation Assay (Crystal Violet Staining)

This protocol quantifies the total biomass of a biofilm.

Biofilm_Formation_Workflow start Start prep Prepare bacterial culture (e.g., to OD600 of 0.1) start->prep dispense Dispense culture into 96-well plate with varying Tobramycin concentrations prep->dispense incubate Incubate (e.g., 24-48h at 37°C) to allow biofilm formation dispense->incubate wash1 Gently wash wells with PBS to remove planktonic cells incubate->wash1 stain Add 0.1% Crystal Violet and incubate for 15 min wash1->stain wash2 Wash wells to remove excess stain stain->wash2 solubilize Add 30% acetic acid or ethanol to solubilize the bound stain wash2->solubilize measure Measure absorbance (OD570-595 nm) solubilize->measure end End measure->end MBEC_Workflow start Start form_biofilm Form biofilms on pegs of a 96-well plate lid (24-48h) start->form_biofilm rinse_pegs Rinse peg lid in PBS to remove planktonic cells form_biofilm->rinse_pegs challenge Place peg lid into a 'challenge' plate with serial dilutions of Tobramycin rinse_pegs->challenge incubate_challenge Incubate challenge plate (e.g., 24h at 37°C) challenge->incubate_challenge rinse_again Rinse peg lid in PBS again incubate_challenge->rinse_again recover Place peg lid in a 'recovery' plate with fresh growth medium rinse_again->recover dislodge Sonicate the recovery plate to dislodge surviving bacteria recover->dislodge incubate_recover Incubate recovery plate and check for turbidity dislodge->incubate_recover end End incubate_recover->end

References

Application Notes and Protocols for "Antibacterial Agent 70" in Multi-Drug Resistant (MDR) Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Antibacterial agent 70" and its associated catalog number HY-144255 did not yield specific scientific literature detailing its application in multi-drug resistant (MDR) bacteria research. The designation "this compound" appears to be a product identifier from a commercial supplier (MedChemExpress) rather than a formally recognized name of a compound in published research.

Consequently, without publicly available data on its efficacy, mechanism of action, or experimental use, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The information necessary to generate these documents, such as Minimum Inhibitory Concentration (MIC) values against specific MDR strains, mechanism of action studies, and established experimental workflows, is not present in the accessible scientific domain.

For researchers interested in evaluating "this compound" or any novel antibacterial compound for its potential against MDR bacteria, a general framework for investigation is outlined below. This framework provides a logical progression of experiments to characterize a novel antibacterial agent.

General Framework for a Novel Antibacterial Agent

This section provides a series of generalized protocols and workflows that would typically be employed to investigate a new chemical entity with potential antibacterial activity against MDR strains.

Initial Screening and Potency Assessment

The first step is to determine the in vitro potency of the agent against a panel of clinically relevant MDR bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Select a diverse panel of MDR bacterial strains, including Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative (e.g., Carbapenem-resistant Enterobacteriaceae - CRE, MDR Pseudomonas aeruginosa, MDR Acinetobacter baumannii) bacteria. Include corresponding susceptible reference strains for comparison.

  • Culture Conditions: Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth - MHB) at 37°C with shaking.

  • Preparation of Agent: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in MHB to achieve a range of desired concentrations.

    • Dilute the overnight bacterial cultures to a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

    • Add the standardized bacterial suspension to each well.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Data Presentation: The results of such a study would be presented in a table similar to the hypothetical one below.

Bacterial StrainResistance ProfileMIC of Agent 70 (µg/mL)
S. aureus (MRSA)Methicillin-RData not available
E. coli (CRE)Carbapenem-RData not available
P. aeruginosa (MDR)Multi-drug-RData not available
A. baumannii (MDR)Multi-drug-RData not available
Mechanism of Action Studies

Understanding how an antibacterial agent works is crucial for its development. A series of experiments can elucidate the mechanism of action.

Experimental Workflow: Investigating Mechanism of Action

G cluster_0 Initial Assays cluster_1 Target Identification cluster_2 Confirmation A Macromolecule Synthesis Assay (DNA, RNA, Protein, Cell Wall) C If synthesis inhibited: Isolate and test specific enzymes A->C Identifies affected pathway B Membrane Permeability Assay (e.g., SYTOX Green) D If membrane compromised: Visualize membrane damage (Microscopy) B->D Confirms membrane disruption F Biochemical assays: Confirm interaction with purified target C->F E Genetic studies: Generate and sequence resistant mutants E->F G cluster_0 Bacterial Cell Efflux Efflux Pump (e.g., AcrAB-TolC) Agent This compound Efflux->Agent Expels Agent Regulator Transcriptional Regulator (e.g., MarA) Regulator->Efflux Upregulates Expression Sensor Sensor Kinase Sensor->Regulator Phosphorylation Cascade Agent->Sensor Stress Signal

"Antibacterial agent 70" experimental use in animal models of infection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: "Antibacterial Agent 70" Experimental Use in Animal Models of Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

"this compound" is a novel, first-in-class inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway in many Gram-positive bacteria, including Staphylococcus aureus.[3][4][5] By inhibiting FabI, "this compound" effectively blocks the elongation of fatty acid chains, which are essential for bacterial membrane biogenesis and survival.[1][2][6] This targeted mechanism of action confers potent bactericidal activity specifically against staphylococci, including methicillin-resistant (MRSA) and vancomycin-intermediate strains, while sparing the host's commensal microbiota.[1][7]

These application notes provide a summary of the in vivo efficacy of "this compound" in various animal models of infection and detailed protocols for replicating these key experiments.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

"this compound" acts by specifically binding to and inhibiting the FabI enzyme. FabI catalyzes the final, rate-limiting step in the bacterial fatty acid elongation cycle.[6][8] Its inhibition leads to the depletion of acyl-ACP, a necessary precursor for phospholipid synthesis, ultimately resulting in the cessation of bacterial cell membrane formation and bacterial cell death.[4][5]

cluster_0 Bacterial Cytoplasm cluster_1 Inhibitory Action Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle FASII Elongation Cycle Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP FabI Phospholipids Membrane Phospholipids Acyl_ACP->Phospholipids Cell_Membrane Cell Membrane Integrity Phospholipids->Cell_Membrane Agent_70 This compound Agent_70->Inhibition Inhibition->Enoyl_ACP Inhibition

Caption: Mechanism of action of "this compound".

Data Presentation: In Vivo Efficacy

The efficacy of "this compound" has been evaluated in several well-established murine models of S. aureus infection. The data consistently demonstrate a significant reduction in bacterial burden and improved survival rates compared to untreated controls and standard-of-care antibiotics.

Table 1: Efficacy of "this compound" in Murine Thigh Infection Model

Treatment GroupDose (mg/kg)RouteBacterial Load (log10 CFU/thigh) at 24h Post-Infection
Vehicle Control-SC7.8 ± 0.4
"Agent 70"5SC4.2 ± 0.5***
"Agent 70"25SC2.9 ± 0.3****
Vancomycin200SC5.1 ± 0.6**
*Data are presented as mean ± SEM. Statistical significance vs. vehicle control: **p<0.01, ***p<0.001, ***p<0.0001.[9]
SC: Subcutaneous

Table 2: Efficacy of "this compound" in Murine Sepsis Model

Treatment GroupDose (mg/kg)RouteSurvival Rate at 7 Days (%)
Vehicle Control-IV10%
"Agent 70"20IV80%
"Agent 70"40IV100%**
Linezolid50IV70%
*Data are presented as percent survival. Statistical significance vs. vehicle control: *p<0.05, *p<0.01.
IV: Intravenous

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[10]

Objective: To determine the reduction in bacterial load in the thigh muscle of neutropenic mice following treatment with "this compound".

Materials:

  • 6-week-old female ICR mice (23-27 g)

  • Cyclophosphamide[11]

  • Staphylococcus aureus strain (e.g., MRSA USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • "this compound" formulated for subcutaneous injection

  • Vehicle control and positive control (e.g., vancomycin)

  • Sterile saline, syringes, and needles

  • Tissue homogenizer

Workflow Diagram:

cluster_0 Experimental Workflow: Murine Thigh Infection Model Day_neg4 Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg, IP) Day_neg1 Day -1: Second Dose (Cyclophosphamide 100 mg/kg, IP) Day_neg4->Day_neg1 Day_0_Infect Day 0 (0h): Infect (1-5x10^5 CFU S. aureus in 0.1 mL, IM) Day_neg1->Day_0_Infect Day_0_Treat Day 0 (+2h): Treat (Single dose of Agent 70, SC) Day_0_Infect->Day_0_Treat Day_1_Endpoint Day 1 (+26h): Endpoint - Euthanize mice - Harvest thigh tissue Day_0_Treat->Day_1_Endpoint Analysis Analysis - Homogenize tissue - Plate serial dilutions - Enumerate CFU Day_1_Endpoint->Analysis

References

Troubleshooting & Optimization

"Antibacterial agent 70" solubility issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 70

Disclaimer: "this compound" is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting advice provided are based on common laboratory practices for handling poorly water-soluble compounds and are intended as a guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a novel, non-ionizable, hydrophobic molecule being investigated for its potent activity against multi-drug resistant Gram-positive bacteria. Its chemical structure leads to low aqueous solubility (<0.5 µg/mL), making it challenging to dissolve directly in standard bacterial culture media such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its high solubilizing power for hydrophobic compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3]

Q3: My compound precipitates when I add the DMSO stock solution to my culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds and indicates that the agent's solubility limit in the medium has been exceeded.[1][4] To address this, you can try several strategies outlined in the troubleshooting guide below, such as vigorous vortexing immediately after dilution, pre-warming the medium, or reducing the final concentration of the agent in your assay.[1][4]

Q4: What is the maximum concentration of DMSO that is safe for my bacterial cultures?

A4: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally at or below 1% (v/v).[1][5] While many common bacterial strains can tolerate up to 2-3% DMSO, it's crucial to perform a solvent tolerance control experiment for your specific strain to determine the maximum non-inhibitory concentration.[1][6] High concentrations of DMSO can inhibit bacterial growth and may alter gene expression, potentially confounding experimental results.[5][6][7][8]

Q5: How should I store the stock solution of this compound?

A5: A high-concentration stock solution in 100% DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, leading to precipitation.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The powdered agent does not dissolve in the culture medium. The agent is hydrophobic and has very low aqueous solubility.Do not add the powder directly to the medium. Prepare a high-concentration stock solution in 100% DMSO first.[1][2]
Precipitate forms immediately after adding the DMSO stock to the culture medium. The agent's solubility limit in the aqueous medium has been exceeded. This is known as "crashing out."1. Vortex Vigorously: Immediately after adding the DMSO stock to the medium, vortex the solution at high speed for 30-60 seconds to ensure rapid and uniform dispersion.[1][10] 2. Pre-warm the Medium: Gently warm the culture medium to 37°C before adding the stock solution. This can sometimes increase the solubility of the compound.[4][9] 3. Reduce Final Concentration: Your target concentration may be above the agent's solubility limit in the final assay medium. Try working with lower concentrations.[1] 4. Add Stock to Medium: Always add the small volume of DMSO stock to the larger volume of aqueous medium, not the other way around. This helps prevent localized high concentrations that lead to precipitation.[10]
The solution is clear at first but becomes cloudy or forms a precipitate over time. The compound has low kinetic solubility and is precipitating out of the supersaturated solution over time.1. Use Freshly Prepared Solutions: Prepare the working solutions immediately before use. 2. Include a Surfactant (with caution): For non-cell-based assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer can help maintain solubility. This is generally not suitable for cell-based assays as it can be toxic.[11]
Inconsistent results in Minimum Inhibitory Concentration (MIC) assays. The compound is precipitating in the wells during serial dilution, leading to inaccurate concentrations. This often happens when the percentage of DMSO decreases with each dilution step.Perform serial dilutions of the agent in 100% DMSO first. Then, transfer a small, fixed volume from each DMSO dilution into the corresponding wells containing broth. This ensures the final DMSO concentration remains constant across all wells. (See Protocol 2).[1][12]
Bacterial growth is inhibited in the solvent control well. The final concentration of DMSO is too high for the specific bacterial strain being tested, causing toxicity.[5][6][7]Determine the maximum non-inhibitory concentration of DMSO for your strain by performing a solvent tolerance test. Ensure the final DMSO concentration in all experimental wells does not exceed this level (typically ≤1%).[1]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubility (mg/mL) at 25°CNotes
WaterAqueous< 0.001Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer< 0.001Insoluble in buffered aqueous solutions.[10]
Ethanol (95%)Polar Protic~3Sparingly soluble. May require warming.
MethanolPolar Protic~1Slightly soluble.
Dimethyl Sulfoxide (DMSO) Polar Aprotic > 60 Highly soluble. Recommended for stock solutions. [2]
0.1 M Hydrochloric Acid (HCl)Acidic Aqueous< 0.001Insoluble; the compound is non-ionizable.[2]
0.1 M Sodium Hydroxide (NaOH)Basic Aqueous< 0.001Insoluble; the compound is non-ionizable.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

Objective: To prepare a concentrated, sterile stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile, light-protective microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: In a sterile environment (e.g., a clean weigh boat), accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Transfer: Carefully transfer the weighed powder into a sterile vial.

  • Add Solvent: Add the calculated volume of sterile DMSO to achieve the desired concentration. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolve: Securely cap the vial and vortex at high speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. If needed, gentle warming to 37°C or brief sonication in a water bath can aid dissolution.[4][10]

  • Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protective tubes. Store immediately at -20°C or -80°C.[9]

Note: Stock solutions in 100% DMSO are generally considered self-sterilizing, and filter sterilization is often unnecessary and can lead to compound loss due to membrane binding.[13]

Protocol 2: Preparation of Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay

Objective: To prepare a 2-fold serial dilution series for an MIC assay, maintaining a constant final DMSO concentration.

Materials:

  • 10 mg/mL stock solution of Agent 70 in DMSO

  • Sterile 96-well microtiter plates (one for intermediate DMSO dilutions, one for the final assay)

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared according to CLSI guidelines)

Procedure:

  • Prepare Highest Working Concentration: First, create a working solution of the highest concentration to be tested (e.g., 128 µg/mL). For example, add 12.8 µL of the 10 mg/mL DMSO stock to 987.2 µL of CAMHB. Vortex immediately. This step confirms the compound is soluble at the highest required concentration in the final medium.

  • Intermediate Plate (DMSO Dilutions):

    • Add 50 µL of 100% DMSO to wells 2-10 of a sterile 96-well plate.

    • Add 100 µL of your 10 mg/mL stock solution to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting.

    • Continue this 2-fold serial dilution across the plate to well 10. This plate now contains serial dilutions of the agent in 100% DMSO.

  • Final Assay Plate:

    • Add 98 µL of CAMHB to wells 1-11 of the final assay plate.

    • Transfer 2 µL from each well of the intermediate DMSO dilution plate to the corresponding wells of the final assay plate (e.g., intermediate well 1 -> final well 1). This creates a 1:50 dilution and maintains a final DMSO concentration of 2% in each well.

    • Add 100 µL of CAMHB to well 12 (sterility control).

  • Inoculate: Add the appropriate volume of adjusted bacterial inoculum to wells 1-11 to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Incubate: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

Visualizations

G Workflow for Preparing this compound for In Vitro Assays cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Assay Setup weigh Weigh Agent 70 Powder add_dmso Dissolve in 100% DMSO (e.g., 10 mg/mL) weigh->add_dmso vortex Vortex / Sonicate Until Fully Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Add Stock to Medium (to highest final concentration) thaw->dilute warm_media Pre-warm Culture Medium (e.g., to 37°C) warm_media->dilute vortex_final Vortex Immediately dilute->vortex_final serial_dilute Perform Serial Dilutions (in medium or DMSO first) vortex_final->serial_dilute add_cells Add Bacterial Inoculum serial_dilute->add_cells incubate Incubate add_cells->incubate G Troubleshooting Precipitation of Agent 70 in Culture Media start Precipitate Observed After Adding DMSO Stock to Medium check_mixing Was the solution vortexed immediately and vigorously? start->check_mixing no_mix Action: Re-prepare and vortex immediately for 30-60s. check_mixing->no_mix No check_conc Is the final concentration of Agent 70 high? check_mixing->check_conc Yes yes_mix Yes high_conc Action: Reduce the final test concentration. The required dose may exceed solubility. check_conc->high_conc Yes check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso No low_conc No low_dmso Action: The co-solvent percentage is too low to maintain solubility. Consider re-planning the experiment to tolerate 1-2% DMSO. check_dmso->low_dmso Yes check_temp Was the medium pre-warmed to 37°C? check_dmso->check_temp No high_dmso Yes cold_media Action: Re-prepare using pre-warmed medium. check_temp->cold_media No end_node If precipitation persists, the compound may be unsuitable for aqueous assays at the desired concentration. check_temp->end_node Yes warm_media Yes

References

Technical Support Center: Optimizing "Antibacterial agent 70" Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 70" is a hypothetical compound. This guide provides generalized protocols, troubleshooting advice, and data based on standard in vitro antimicrobial susceptibility testing principles.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound? A1: this compound is a novel synthetic molecule designed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. By targeting this enzyme, it prevents bacterial cell division and proliferation, leading to a bactericidal (killing) or bacteriostatic (growth-inhibiting) effect, depending on the concentration and bacterial species.

Q2: What is a typical starting concentration range for in vitro susceptibility testing with this compound? A2: For initial screening, a broad concentration range using a two-fold serial dilution is recommended, typically from 128 µg/mL down to 0.125 µg/mL.[1] This range is generally sufficient to determine the preliminary Minimum Inhibitory Concentration (MIC) for a variety of bacterial strains. Refer to Table 1 for suggested starting concentrations based on bacterial type.

Q3: How should I dissolve this compound for my experiments? A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[2] For experiments, ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v) to avoid solvent-induced effects on bacterial growth.[3] Always prepare fresh dilutions from the stock solution for each experiment.

Q4: How do I determine if this compound is bactericidal or bacteriostatic? A4: To differentiate between bactericidal and bacteriostatic activity, you must first determine the MIC and then perform a Minimum Bactericidal Concentration (MBC) assay.[4] The MBC is the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[5] Generally, if the MBC is no more than four times the MIC, the agent is considered bactericidal.[6]

Q5: My MIC results are inconsistent between experiments. What are the common causes? A5: Inconsistency in MIC results is a common issue that can stem from several factors:

  • Inoculum Variability: The starting density of the bacterial culture is critical. Always standardize the inoculum to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[7]

  • Agent Precipitation: Due to its low aqueous solubility, the agent may precipitate at higher concentrations. Visually inspect wells for any precipitate.

  • Media Composition: Variations in broth media, such as cation concentration and pH, can influence the agent's activity.[8]

  • Incubation Conditions: Deviations in incubation time or temperature can alter bacterial growth rates.[7]

  • Pipetting Errors: Inaccurate serial dilutions can lead to significant errors. Ensure pipettes are calibrated.[1]

Data Presentation

Table 1: Example MIC and MBC Data for this compound This table summarizes hypothetical MIC and MBC values for this compound against common quality control (QC) bacterial strains.

Bacterial StrainATCC NumberMIC Range (µg/mL)MBC Value (µg/mL)Interpretation
Staphylococcus aureus292130.5 - 22Bactericidal
Escherichia coli259222 - 816Bactericidal
Pseudomonas aeruginosa278538 - 32>128Bacteriostatic
Enterococcus faecalis292121 - 48Bactericidal

Table 2: Time-Kill Assay Data Summary (Hypothetical) This table presents the log10 reduction in CFU/mL for S. aureus ATCC 29213 when exposed to different concentrations of this compound over 24 hours. A ≥3-log10 reduction indicates bactericidal activity.[9]

Concentration0 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)Log10 Reduction at 24hr
Growth Control5.707.858.909.10-
0.5x MIC (0.5 µg/mL)5.706.205.505.100.60
1x MIC (1 µg/mL)5.705.104.303.502.20
2x MIC (2 µg/mL)5.704.203.10<2.00>3.70
4x MIC (4 µg/mL)5.703.50<2.00<2.00>3.70

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Agent Dilutions:

    • Prepare a 2X working stock of the highest concentration to be tested (e.g., 256 µg/mL) in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • In a 96-well U-bottom microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the 2X working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).[2]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[10]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume to 200 µL and halves the agent concentrations to their final 1X values.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[10]

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth.[11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This procedure is performed immediately following the MIC determination.[12]

  • Subculturing:

    • From each well in the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log10 decrease) in CFU/mL compared to the initial inoculum count.[5]

Protocol 3: Time-Kill Assay

This assay assesses the rate of bactericidal activity over time.[13]

  • Preparation:

    • Prepare several tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the agent.

    • Prepare a bacterial inoculum in the logarithmic phase of growth, standardized to approximately 5 x 10^5 CFU/mL.

  • Inoculation and Sampling:

    • Inoculate each tube with the standardized bacterial suspension.

    • Incubate all tubes at 37°C, preferably with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]

  • Quantification:

    • Perform serial 10-fold dilutions of each collected aliquot in sterile phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

Visualizations (Graphviz)

Experimental_Workflow Workflow for Determining Optimal Concentration cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_agent Prepare Agent 70 Stock (DMSO) serial_dilution Serial Dilution in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum inoculate_mic Inoculate Plate prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Read MIC Result incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture If growth inhibited setup_tk Setup Cultures (0.5x, 1x, 2x, 4x MIC) read_mic->setup_tk Use MIC value incubate_mbc Incubate 18-24h subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc sample_tk Sample at Timepoints (0, 2, 4, 8, 24h) setup_tk->sample_tk plate_count Plate Dilutions & Count CFU sample_tk->plate_count analyze_tk Analyze Kill Curves plate_count->analyze_tk

Caption: Workflow for Determining Optimal Concentration.

Troubleshooting_Guide Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Is Inoculum Standardized to 0.5 McFarland? start->check_inoculum fix_inoculum Action: Re-standardize inoculum. Use spectrophotometer for accuracy. check_inoculum->fix_inoculum No check_precipitation Is Precipitate Visible in High-Concentration Wells? check_inoculum->check_precipitation Yes fix_inoculum->check_inoculum fix_precipitation Action: Check DMSO concentration (<1%). Consider alternative solvent or low-binding plates. check_precipitation->fix_precipitation Yes check_qc Are QC Strain MICs Within Expected Range? check_precipitation->check_qc No fix_precipitation->check_precipitation fix_qc Action: Remake media. Verify agent stock concentration. Check incubation conditions. check_qc->fix_qc No end_node Problem Resolved check_qc->end_node Yes fix_qc->start Re-run Assay

Caption: Troubleshooting Inconsistent MIC Results.

Mechanism_Pathway Proposed Mechanism of Action for this compound cluster_process Normal DNA Replication Cycle agent70 This compound gyrase DNA Gyrase (GyrA/GyrB subunits) agent70->gyrase Binds to and inhibits supercoiled_dna Negatively Supercoiled DNA (Required for replication) gyrase->supercoiled_dna introduces negative supercoils gyrase->supercoiled_dna Process Blocked replication_fork Replication Fork Stalls gyrase->replication_fork Lack of supercoiling leads to dna Relaxed Bacterial DNA dna->gyrase binds to cell_division Inhibition of Cell Division replication_fork->cell_division cell_death Bactericidal Effect cell_division->cell_death

Caption: Proposed Mechanism of Action for Agent 70.

References

"Antibacterial agent 70" degradation and stability problems in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 70. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the degradation and stability of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose activity over a short period. What are the potential causes?

A1: A sudden loss of antibacterial activity can stem from several factors:

  • Improper Storage: this compound is sensitive to temperature and light. Storage at room temperature or exposure to light can lead to rapid degradation. Always refer to the manufacturer's storage recommendations, which typically advise storage at -20°C or below in a light-protected container.[1][2]

  • pH Shifts in Solution: The stability of this compound is pH-dependent. Significant shifts in the pH of your experimental medium can accelerate degradation. It is crucial to use well-buffered solutions within the optimal pH range of 6.8-7.4.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]

  • Hydrolysis: The agent is susceptible to hydrolysis, particularly in acidic or alkaline conditions.[3] Ensure your buffers are correctly prepared and maintain a stable pH throughout the experiment.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. How can I troubleshoot this?

A2: Inconsistent MIC values are a common issue and can arise from several experimental variables:

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

  • Agent Preparation: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in the broth. Precipitation of the compound will lead to inaccurate concentrations and artificially high MICs.[4]

  • Media Composition: The composition of the growth medium can affect the activity of the agent. Divalent cations in the media, for instance, can interact with the compound. Using a standardized, cation-adjusted Mueller-Hinton Broth (MHB) is recommended.[1][4]

  • Incubation Conditions: Variations in incubation time and temperature can affect both bacterial growth and the stability of the antibacterial agent. Adhere strictly to the recommended incubation parameters.[1]

Q3: Can the solvent used to dissolve this compound affect its stability?

A3: Yes, the choice of solvent is critical. While DMSO is the recommended solvent for creating stock solutions, it is important to use anhydrous DMSO to prevent hydrolysis. For aqueous solutions, the pH of the water can also be a factor. Always use high-purity, sterile water and consider using buffers if the compound is to be kept in an aqueous solution for any length of time.[1][5] The final concentration of the solvent in the experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or inhibition of bacterial growth.[4]

Q4: What are the expected degradation pathways for this compound?

A4: Based on forced degradation studies, this compound is susceptible to degradation through the following pathways:

  • Hydrolysis: Degradation occurs under both acidic and alkaline conditions, leading to the cleavage of the lactam ring.

  • Oxidation: The agent is sensitive to oxidative stress, which can be induced by exposure to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can cause significant degradation. It is crucial to protect the compound and its solutions from light at all times.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
  • Potential Cause: The aqueous solubility of this compound is limited. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.

  • Solution:

    • Increase the final percentage of the co-solvent in the working solution, ensuring it remains compatible with your experimental system (typically ≤0.5%).[5]

    • Prepare the working solution by adding the aqueous buffer to the stock solution slowly while vortexing to facilitate mixing.[5]

    • If precipitation persists, consider using a different co-solvent, after verifying its compatibility with your assay.

Issue 2: Reduced Potency of Lyophilized Powder
  • Potential Cause: The lyophilized powder may have been exposed to moisture or elevated temperatures during storage or shipping, leading to degradation.

  • Solution:

    • Visual Inspection: Check for any discoloration (e.g., yellowing) of the lyophilized cake. Discoloration often indicates chemical degradation, and it is recommended to discard such vials.[2]

    • Proper Storage: Ensure the lyophilized powder is stored at the recommended temperature (e.g., -70°C to -80°C) in a tightly sealed container with a desiccant.[2]

    • Reconstitution Verification: Follow the recommended reconstitution procedure carefully. Ensure the powder is fully dissolved before use.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at 37°C

Time (hours)Percent Remaining (pH 5.0)Percent Remaining (pH 7.4)Percent Remaining (pH 9.0)
0100%100%100%
285%98%75%
472%95%55%
850%91%30%
2415%75%<5%

Table 2: Forced Degradation of this compound

ConditionTimePercent DegradationMajor Degradation Products
0.1 M HCl4 hours25%Hydrolysis Product A
0.1 M NaOH4 hours45%Hydrolysis Product B
3% H₂O₂8 hours30%Oxidation Product C
Heat (70°C)24 hours15%Thermal Degradant D
Light (UV)8 hours50%Photodegradant E

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C until use.

Protocol 2: Broth Microdilution MIC Assay
  • Prepare serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

  • Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria).

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Determine the MIC as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis start Start: Lyophilized This compound reconstitute Reconstitute in Anhydrous DMSO start->reconstitute Step 1 stock 10 mg/mL Stock Solution reconstitute->stock Step 2 aliquot Aliquot & Store at -80°C stock->aliquot Step 3 serial_dilute Serial Dilution in MHB aliquot->serial_dilute Step 4 inoculate Inoculate Microtiter Plate serial_dilute->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate Step 5 incubate Incubate at 37°C for 18-24h inoculate->incubate Step 6 read_mic Read MIC Results incubate->read_mic Step 7 analyze Analyze Data & Troubleshoot read_mic->analyze Step 8 end End: Determine MIC Value analyze->end

Caption: Experimental workflow for determining the MIC of this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Inactive Products agent70 This compound (Active) hydrolysis Hydrolysis (Acid/Base) agent70->hydrolysis oxidation Oxidation agent70->oxidation photolysis Photolysis (UV Light) agent70->photolysis productA Hydrolysis Product A/B hydrolysis->productA productC Oxidation Product C oxidation->productC productE Photodegradant E photolysis->productE

Caption: Major degradation pathways of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results inoculum Inoculum Density Incorrect? start->inoculum Check agent_prep Agent Precipitation Occurring? start->agent_prep Check media Media Composition Variable? start->media Check stability Agent Degradation in Assay? start->stability Check standardize_inoculum Standardize to 0.5 McFarland inoculum->standardize_inoculum Yes check_solubility Verify Solubility & Solvent Concentration agent_prep->check_solubility Yes use_mhb Use Cation-Adjusted MHB media->use_mhb Yes fresh_solution Prepare Fresh Solutions stability->fresh_solution Yes

Caption: Troubleshooting logic for inconsistent MIC results.

References

"Antibacterial agent 70" interference with fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Antibacterial Agent 70 is a novel synthetic compound belonging to the fluoroquinolone class. Like many quinolones, it possesses intrinsic fluorescent properties. This characteristic, while useful in some applications, can be a significant source of interference in common fluorescence-based assays, potentially leading to false-positive or false-negative results.[1][2] This guide provides researchers with the necessary information to identify, troubleshoot, and mitigate interference from this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why is this compound a problem?

A: Autofluorescence is the natural tendency of certain molecules to absorb light and then re-emit it at a longer wavelength.[3][4] this compound, as a fluoroquinolone derivative, is inherently fluorescent.[1][2] When using fluorescence-based assays (e.g., for cell viability, cytotoxicity, or reporter gene activity), the signal emitted by the compound can be mistakenly detected by the instrument, masking the true signal from the assay's reporter fluorophore. This leads to artificially high background, reduced assay sensitivity, and inaccurate results.[3]

Q2: What are the primary sources of autofluorescence in a typical cell-based assay?

A: Besides the test compound itself, several other components can contribute to background fluorescence:

  • Endogenous Cellular Molecules: Naturally fluorescent molecules within cells, such as NADH, riboflavin, collagen, and elastin, are common sources of autofluorescence, particularly in the blue-green spectral range (350-550 nm).[4][5]

  • Cell Culture Media: Phenol (B47542) red, a common pH indicator, and components of fetal bovine serum (FBS) like amino acids and hormones, are major contributors to media fluorescence.[3][6]

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent artifacts.[4][7]

  • Dead Cells: Dead or dying cells exhibit higher levels of autofluorescence than healthy cells.[4][5]

Q3: How can I quickly determine if this compound is interfering with my assay?

A: The most effective method is to run proper controls. The essential control is a "compound-only" or "no-dye" sample. This involves preparing wells containing your cells and this compound at the highest concentration used in your experiment, but without the addition of the assay's fluorescent dye or substrate.[3][4] Measuring the fluorescence of this control will reveal the baseline signal produced by the compound itself. If this signal is significant, it indicates direct interference.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
High background fluorescence in all wells Intrinsic fluorescence of this compound.1. Perform Spectral Scanning: Characterize the excitation and emission spectra of this compound to identify its fluorescent profile.[8][9] 2. Select Spectrally Distinct Dyes: Choose an assay dye with excitation/emission peaks that do not overlap with those of the compound. Red-shifted dyes (emitting >600 nm) are often a good choice as compound autofluorescence is less common at these wavelengths.[4][7][10] 3. Background Subtraction: Include "compound-only" control wells and subtract their average fluorescence from all experimental wells.[3]
Apparent increase in "cell viability" or "reporter activity" with increasing compound concentration The compound's fluorescence signal is being added to the assay's signal, creating a false-positive result.1. Confirm with an Orthogonal Assay: Use a non-fluorescence-based method (e.g., a luminescence-based viability assay like CellTiter-Glo® or an absorbance-based assay like MTT) to validate the results. 2. Implement a Pre-Read Step: Measure the fluorescence of the plate after adding the compound but before adding the assay reagent. This quantifies the compound's contribution to the signal.[10]
High variability between replicate wells Compound precipitation at high concentrations, causing light scatter which can be detected as fluorescence.1. Check Compound Solubility: Determine the maximum soluble concentration of this compound in your specific assay medium. 2. Visual Inspection: Examine wells under a microscope for any signs of precipitation. 3. Assay Buffer Modification: Adding a small amount of non-ionic detergent (e.g., 0.01% Triton™ X-100) to the assay buffer can sometimes prevent aggregation.
Signal quenching (lower than expected signal) The compound absorbs light at the excitation or emission wavelength of the assay fluorophore (Inner Filter Effect).1. Review Spectral Scans: Check for overlap between the compound's absorbance spectrum and the assay dye's excitation/emission spectra.[11] 2. Reduce Dye Concentration: If possible, lower the concentration of the fluorescent dye to minimize the inner filter effect. 3. Switch to Time-Resolved Fluorescence (TRF): Assays like TR-FRET are less susceptible to interference from prompt autofluorescence because they measure the signal after a delay.[12]

Quantitative Data Summary

The spectral properties of this compound were characterized to understand its interference potential. The following table summarizes its key fluorescent properties compared to common assay fluorophores.

Compound / Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield Potential for Interference
This compound ~345~4500.25High with blue/cyan dyes
DAPI (DNA stain)3584610.90High Overlap
Hoechst 33342 (DNA stain)3504610.42High Overlap
GFP (Green Fluorescent Protein)4885090.79Moderate (tail-end overlap)
Resorufin (product of Resazurin)5715850.74Low
Cy®5 (Far-red dye)6496700.20Very Low

Note: Data for this compound is hypothetical for illustrative purposes. Real-world quinolones like ciprofloxacin (B1669076) have excitation/emission maxima in the ~330-350 nm and ~420-450 nm ranges respectively.[1][13]

Experimental Protocols & Workflows

Protocol 1: Characterizing Compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Assay buffer (or phenol red-free culture medium)[6]

  • Fluorescence spectrophotometer or plate reader with scanning capabilities[8][9]

  • Black-walled, clear-bottom microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a dilution series of the compound in the assay buffer, including a buffer-only blank. Use the highest concentration planned for your experiments.

  • Transfer the solutions to the microplate.

  • Emission Scan: Set the spectrophotometer to a fixed excitation wavelength (e.g., 350 nm) and scan the emission spectrum across a broad range (e.g., 380-700 nm).[14]

  • Excitation Scan: Set the instrument to a fixed emission wavelength (based on the peak found in step 4, e.g., 450 nm) and scan the excitation spectrum (e.g., 280-430 nm).[14]

  • Analyze the data to identify the excitation and emission maxima. This "fluorescent fingerprint" will guide your choice of assay dyes.

Protocol 2: Control Experiment for Background Correction

Objective: To accurately measure and subtract the fluorescence signal originating from this compound in a cell-based assay.

Materials:

  • Cells plated in black-walled, clear-bottom microplates

  • This compound

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Plate cells at the desired density and allow them to adhere/grow as per your primary assay protocol.

  • Prepare three sets of wells:

    • Set A (Experimental): Cells + Compound + Fluorescent Assay Reagent

    • Set B (Compound Control): Cells + Compound + Assay Buffer (No Reagent)

    • Set C (No-Cell Control): Media only + Compound + Fluorescent Assay Reagent

  • Add this compound to Sets A, B, and C at all concentrations to be tested. Incubate for the desired treatment period.

  • Pre-Read (Optional but Recommended): Read the fluorescence of the entire plate using the assay's filter set. This reading for Set B quantifies the compound's autofluorescence.

  • Add the fluorescent assay reagent to Set A and C. Add only assay buffer to Set B. Incubate as required by the assay protocol.

  • Read the final fluorescence of the entire plate.

  • Data Analysis:

    • Corrected Signal = (Signal_Set_A) - (Signal_Set_B)

    • This corrected value represents the true assay signal, free from the compound's interference.

Visualizations

Interference_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_characterize Characterization cluster_mitigate Mitigation Strategy Observe Unexpected Result in Fluorescence Assay RunControls Run Controls: 1. Compound Only (No Dye) 2. Unstained Cells Observe->RunControls IsSignalHigh Is Control Signal Significant? RunControls->IsSignalHigh SpectralScan Perform Spectral Scan of This compound IsSignalHigh->SpectralScan Yes OrthogonalAssay Strategy 3: Use Orthogonal Assay (e.g., Luminescence) IsSignalHigh->OrthogonalAssay No, but results still suspect CheckOverlap Overlap with Assay Dye's Excitation/Emission Spectra? SpectralScan->CheckOverlap SubtractBG Strategy 1: Subtract Background Signal CheckOverlap->SubtractBG Minor Overlap SwitchDye Strategy 2: Switch to Red-Shifted Dye CheckOverlap->SwitchDye Yes SubtractBG->OrthogonalAssay Validate SwitchDye->OrthogonalAssay Validate

Caption: A logical workflow for identifying and troubleshooting interference.

Experimental_Workflow cluster_setup Plate Setup cluster_groups Control Groups cluster_reagents Reagent Addition cluster_read Measurement & Analysis PlateCells Plate Cells in 96-well Plate AddCompound Add Compound (All Concentrations) PlateCells->AddCompound GroupA Group A (Experimental) AddCompound->GroupA GroupB Group B (Compound Control) AddCompound->GroupB GroupC Group C (Background) AddCompound->GroupC AddReagent Add Assay Reagent (Fluorescent Dye) GroupA->AddReagent AddBuffer Add Assay Buffer (No Dye) GroupB->AddBuffer GroupC->AddReagent ReadPlate Read Fluorescence AddReagent->ReadPlate AddBuffer->ReadPlate Calculate Calculate: Corrected Signal = A - B ReadPlate->Calculate

Caption: Experimental workflow for background correction.

References

Improving the bioavailability of "Antibacterial agent 70" for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

<_ 2_0_1_4_7_3_3_6_0_5_1_2_9>## Technical Support Center: Antibacterial Agent 70

This guide provides troubleshooting advice and detailed protocols for researchers working with "this compound" (AA-70), focusing on overcoming common challenges related to its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing potent in vitro activity with AA-70, but the in vivo efficacy in our mouse infection model is significantly lower than expected. What are the potential reasons for this discrepancy?

A1: A disconnect between in vitro sensitivity and in vivo efficacy is a common challenge in drug development.[1][2][3] Several factors could be contributing to this issue with AA-70:

  • Poor Oral Bioavailability: The most likely culprit is low absorption of AA-70 from the gastrointestinal (GI) tract into the systemic circulation.[4][5] This can be due to poor aqueous solubility, low permeability across the intestinal wall, or significant first-pass metabolism in the liver.[5]

  • Pharmacokinetics (PK): The drug might be rapidly cleared from the body, preventing it from reaching and maintaining therapeutic concentrations at the site of infection.[4][6]

  • Host Factors: The in vivo environment is far more complex than an in vitro culture.[1][7] Factors like protein binding, drug distribution into specific tissues, and the host immune response can all influence the drug's effectiveness.[2][7]

  • Inappropriate Formulation: The formulation used for in vivo administration may not be optimal for solubilizing the drug in the GI tract.[8]

Q2: What are the first steps to troubleshoot the poor in vivo performance of AA-70?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility of AA-70 at different pH values (e.g., pH 2, 6.8, 7.4) to understand its behavior in the GI tract.

  • Conduct a Pilot Pharmacokinetic (PK) Study: This is the most critical step. A pilot PK study in your animal model (e.g., mice) will determine the concentration of AA-70 in the blood over time after administration. This will reveal if the issue is poor absorption (low Cmax and AUC) or rapid clearance.

  • Evaluate Different Formulations: Don't rely on a simple suspension. Test formulations designed to improve solubility, such as lipid-based systems or nanoformulations.[8][9][10][11][12][13][14][15]

Q3: What formulation strategies can we explore to improve the oral bioavailability of AA-70?

A3: Several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble compounds like AA-70:

  • Nanoformulations: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[8] Techniques include creating solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanosuspensions.[10][11][12][15] These formulations can improve solubility, protect the drug from degradation, and enhance permeability.[9][10]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[8][14][16] These mixtures of oils, surfactants, and co-solvents form a fine emulsion in the gut, facilitating drug dissolution and absorption.[15]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted into the active form in vivo.[][18] This strategy can be used to mask polar groups, increase lipophilicity, and improve transport across the intestinal membrane.[][19][20]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues with AA-70's in vivo performance.

Problem: Low or undetectable plasma concentrations of AA-70 after oral administration.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Measure solubility in biorelevant media (e.g., FaSSIF, FeSSIF).2. Test solubility-enhancing formulations such as nanosuspensions or amorphous solid dispersions.[8][14][21]
Low Intestinal Permeability 1. Perform a Caco-2 cell permeability assay (see Protocol 2).2. If permeability is low, consider a prodrug strategy to enhance lipophilicity or target intestinal transporters.[][19]
High First-Pass Metabolism 1. Conduct an in vitro metabolic stability assay using liver microsomes.2. If metabolism is high, a prodrug approach could protect the liable functional groups.[] Alternatively, co-administration with a metabolic inhibitor (for research purposes) could confirm this issue.
Efflux by Transporters (e.g., P-gp) 1. Use a Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to see if efflux is occurring.2. Formulation with certain excipients (e.g., Pluronics, Vitamin E TPGS) can inhibit efflux pumps.

Data Presentation

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of AA-70 Formulations

Parameter Aqueous Suspension Nanosuspension SEDDS Formulation
Aqueous Solubility (pH 7.4) < 1 µg/mL15 µg/mL (effective)N/A (forms microemulsion)
Particle Size 5 - 10 µm150 - 250 nmN/A
Cmax (µg/mL) 0.1 ± 0.052.5 ± 0.44.8 ± 0.9
Tmax (h) 2.01.00.5
AUC (0-24h) (µg·h/mL) 0.8 ± 0.318.5 ± 3.135.2 ± 6.7
Oral Bioavailability (%) < 2%~30%~65%
Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an AA-70 Nanosuspension via Wet Milling

Objective: To produce a stable nanosuspension of AA-70 to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound (AA-70) powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 or HPMC in deionized water)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or bead mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Slurry Preparation: Prepare a pre-suspension by dispersing 5% (w/v) of AA-70 powder in the stabilizer solution.

  • Milling: Add the slurry and an equal volume of milling media to the milling chamber.

  • Process: Mill the suspension at a set speed (e.g., 2000 RPM) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 4-8 hours).

  • Sampling: Periodically take samples to measure the particle size distribution. The target is a mean particle size of < 300 nm with a narrow polydispersity index (PDI < 0.3).

  • Separation: Once the target particle size is reached, separate the nanosuspension from the milling media by filtration or decanting.

  • Characterization: Analyze the final nanosuspension for particle size, PDI, zeta potential, and drug content (using a validated HPLC method).

  • Storage: Store the nanosuspension at 4°C until use in in vivo studies.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of AA-70 and determine if it is a substrate for efflux pumps like P-glycoprotein (P-gp).[16]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a confluent, differentiated monolayer.[16]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. TEER values should be > 250 Ω·cm².

  • Transport Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.[16]

  • Dosing Solution: Prepare a dosing solution of AA-70 in the transport buffer.

  • Permeability Assessment (A-to-B):

    • Add the dosing solution to the apical (A) side of the insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral side, replacing the volume with fresh buffer.[16]

  • Efflux Assessment (B-to-A):

    • Perform the reverse transport experiment by adding the drug to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of AA-70 in all collected samples using a validated LC-MS/MS method.[16]

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.[16]

    • An efflux ratio (Papp B-to-A / Papp A-to-B) of > 2 suggests the involvement of active efflux.

Visualizations

G start Low In Vivo Efficacy Despite High In Vitro Activity pk_study Conduct Pilot PK Study start->pk_study low_auc Result: Low Cmax / AUC? pk_study->low_auc solubility Assess Aqueous Solubility & Dissolution Rate low_auc->solubility Yes permeability Assess Permeability (e.g., Caco-2 Assay) low_auc->permeability Yes metabolism Assess Metabolic Stability (e.g., Microsomes) low_auc->metabolism Yes clearance Result: Normal Absorption, Rapid Clearance low_auc->clearance No formulate Develop Enabling Formulation (Nano, SEDDS, etc.) solubility->formulate permeability->formulate prodrug Design Prodrug permeability->prodrug metabolism->prodrug retest Re-evaluate In Vivo Efficacy with New Formulation/Prodrug formulate->retest prodrug->retest dosing Optimize Dosing Regimen (e.g., more frequent dosing) clearance->dosing dosing->retest

Caption: Troubleshooting workflow for low in vivo efficacy of AA-70.

G start AA-70 Powder form_dev Formulation Development (e.g., Nanosuspension) start->form_dev phys_char Physicochemical Characterization (Size, Stability) form_dev->phys_char pk_screen In Vivo PK Screening (Oral Gavage in Mice) phys_char->pk_screen select Select Lead Formulation pk_screen->select efficacy Efficacy Study (Murine Infection Model) select->efficacy Good PK Profile fail FAIL: Re-formulate select->fail Poor PK Profile efficacy->fail No Efficacy pass PASS: Proceed to Tox Studies efficacy->pass Significant Efficacy fail->form_dev

Caption: Experimental workflow for formulation development and testing.

Caption: Diagram of P-gp efflux limiting AA-70 absorption.

References

"Antibacterial agent 70" resistance development in vitro troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 70. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vitro resistance development studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which bacteria can develop resistance to an antibacterial agent like Agent 70?

A1: Bacteria can develop resistance through several fundamental mechanisms. These include enzymatic degradation of the drug, alteration of the bacterial proteins that are the drug's target, and changes in membrane permeability that prevent the drug from entering the cell.[1] Resistance can be acquired through mutations in the bacterial chromosome or by obtaining resistance genes from other bacteria via plasmids.[1] The four main categories of resistance mechanisms are: limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux).[2]

Q2: I am observing significant well-to-well and experiment-to-experiment variability in my Minimum Inhibitory Concentration (MIC) results for Agent 70. What are the common causes?

A2: Variability in MIC assays is a common challenge and can stem from several factors. The most frequent sources of inconsistency include improper preparation of the bacterial inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in reading the final results.[3][4] For compounds with specific properties, such as low aqueous solubility or a tendency to adsorb to plastics, variability can be exacerbated.[5]

Q3: My serial passage experiment is not resulting in a significant increase in the MIC for Agent 70. What could be wrong?

A3: A serial passage experiment is designed to study the evolution of drug resistance by sequentially growing microbes in the presence of an antibiotic.[6] If you are not observing an increase in the MIC, consider the following:

  • Sub-inhibitory Concentration: Ensure the concentration of Agent 70 used for passaging is truly sub-inhibitory (the highest concentration that still permits growth).[7]

  • Inoculum Transfer: The process involves harvesting bacterial cells growing at the highest possible concentration of the antimicrobial and inoculating them into fresh medium for the next round of MIC testing.[8] Inconsistent transfer may dilute the most resistant sub-population.

  • Duration: Some resistance mechanisms take longer to develop. The process is often continued for a set number of days (e.g., up to 21) or until a specific MIC is reached.[7]

  • Agent Stability: Verify that Agent 70 is stable in the growth medium under your incubation conditions for the duration of the experiment.[4]

Q4: We have identified isolates with elevated MICs to Agent 70, but the resistance seems to disappear when we re-culture the bacteria in an antibiotic-free medium. Why is this happening?

A4: This phenomenon is known as unstable resistance. It can occur when the resistance mechanism imposes a "fitness cost" on the bacteria. In the absence of the antibiotic (selective pressure), the non-resistant, "fitter" wild-type bacteria can outcompete the resistant variants in the population.[9] This can also happen if the resistance is mediated by a plasmid that is lost during cell division without selective pressure.

Q5: What is the best way to confirm the genetic basis of resistance in the mutants we've isolated?

A5: Whole-genome sequencing (WGS) is a powerful method for identifying the genetic basis of resistance.[10] By comparing the genome of a resistant isolate to the original, susceptible parent strain, you can identify mutations or acquired genes responsible for the resistance phenotype.[10] WGS can detect resistance associated with various mechanisms, including target mutations, changes in efflux pump regulation, or porin mutations, which might be missed by targeted PCR approaches.[11]

Troubleshooting Guides

Guide 1: Inconsistent MIC Assay Results

This guide provides a systematic approach to troubleshooting variability in your MIC assays for this compound.

Problem: MIC values for Agent 70 are inconsistent across replicates or between experiments. Acceptable reproducibility for broth microdilution is typically within +/- one twofold dilution from the modal MIC.[3]

Troubleshooting Workflow:

MIC_Troubleshooting start Inconsistent MIC Results check_qc Are Quality Control (QC) strain MICs in range? start->check_qc check_inoculum Verify Inoculum Preparation (0.5 McFarland, final density ~5x10^5 CFU/mL) check_qc->check_inoculum No end_ok Assay Validated check_qc->end_ok Yes check_media Check Growth Medium (Correct type, pH, single lot) check_inoculum->check_media check_agent Verify Agent 70 Stock (Fresh prep, correct solvent, solubility) check_media->check_agent check_incubation Standardize Incubation (35°C ± 2°C, 16-20h, no stacking) check_agent->check_incubation check_reading Standardize Endpoint Reading (Consistent light source, background, criteria) check_incubation->check_reading end_issue Systemic Issue Identified check_reading->end_issue

Troubleshooting workflow for inconsistent MIC results.

Quantitative Data Summary: Impact of Inoculum Density

The density of the bacterial inoculum can significantly impact MIC values, a phenomenon known as the "inoculum effect."[12]

Inoculum Density (CFU/mL)Observed MIC (µg/mL) for E. coliFold Change from StandardInterpretation
5 x 10⁴4-2xPotentially false susceptibility[12]
5 x 10⁵ (Standard)81x (Reference)Standard Condition[12]
5 x 10⁶32+4xSignificant Inoculum Effect[12]
5 x 10⁷>128>16xArtificially high resistance[12]
Note: Data is illustrative, based on general principles of the inoculum effect.[12]
Guide 2: No Resistance Development in Serial Passage

This guide addresses the issue of failing to select for resistant mutants using a serial passage protocol.

Problem: After multiple passages (e.g., >15), the MIC of Agent 70 has not increased by more than 2-fold.

Experimental Workflow for Serial Passage:

Serial_Passage_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (Passage 1) cluster_dayN Day 3-N (Passage 2 to N-1) d1_mic Determine Initial MIC of Parent Strain d1_select Select well at 0.5x MIC (Highest concentration with growth) d1_mic->d1_select d2_inoculate Inoculate new MIC plate with culture from Day 1 selection d1_select->d2_inoculate Transfer inoculum d2_incubate Incubate 18-24h d2_inoculate->d2_incubate d2_mic Determine New MIC (P1) d2_incubate->d2_mic d2_select Select well at 0.5x new MIC d2_mic->d2_select dN_repeat Repeat process daily: Inoculate, Incubate, Read MIC, Select, and Passage d2_select->dN_repeat Transfer inoculum end_point Endpoint Reached (e.g., Day 21 or MIC > 32x) Isolate and Characterize Mutant dN_repeat->end_point

Standard workflow for an in vitro serial passage experiment.

Troubleshooting Steps:

  • Verify Parent MIC: Re-confirm the initial MIC of the wild-type strain. An incorrect baseline will lead to incorrect sub-inhibitory concentrations for passaging.

  • Check Inoculum Viability: Ensure the culture transferred from the sub-MIC well is viable and has sufficient density for the next passage.

  • Assess Agent Concentration: Re-verify the concentration of your Agent 70 stock solution. Errors in dilution can lead to lower-than-expected selective pressure.

  • Consider Mutation Frequency: The spontaneous mutation frequency for resistance to Agent 70 might be very low. Consider increasing the initial population size or using a strain with a higher intrinsic mutation rate if possible.

Potential Resistance Mechanisms & Pathways

For a hypothetical ribosome-targeting drug like This compound , resistance can emerge through several pathways. The diagram below illustrates two common mechanisms: target modification and increased efflux.

Resistance_Pathway cluster_cell Bacterial Cell cluster_mutations Potential Resistance Mutations Agent70_in Agent 70 Ribosome Ribosome (Target) Agent70_in->Ribosome Binds & Inhibits EffluxPump Efflux Pump (e.g., AcrAB-TolC) Agent70_in->EffluxPump ProteinSynth Protein Synthesis Ribosome->ProteinSynth Blocks Agent70_out Agent 70 EffluxPump->Agent70_out Expels Regulator Efflux Regulator (e.g., marR) Regulator->EffluxPump Represses mut1 1. Mutation in ribosomal protein or rRNA gene mut1->Ribosome Alters binding site mut2 2. Mutation in regulator gene (de-repression) mut2->Regulator Inactivates

Hypothetical resistance pathways for Agent 70.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on established CLSI guidelines.[13][14]

  • Preparation of Agent 70: Prepare a stock solution of Agent 70 in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the final bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading Results: The MIC is the lowest concentration of Agent 70 that completely inhibits visible growth of the organism.[15][16] This can be determined by visual inspection or using a plate reader.

Protocol 2: Serial Passage for Resistance Selection

This protocol is adapted from standard methods for in vitro resistance evolution.[7][8]

  • Day 1: Determine the baseline MIC of the parent strain using the protocol above.

  • Passage 1: From the Day 1 MIC plate, take an aliquot (e.g., 10-50 µL) from the well containing the highest concentration of Agent 70 that still shows visible growth (typically 0.5x MIC).

  • Inoculation for Passage 2: Use this aliquot to inoculate a new series of Agent 70 dilutions in a fresh 96-well plate. This serves as the inoculum for the next day's MIC determination.

  • Incubation: Incubate the new plate at 35°C ± 2°C for 16-20 hours.

  • Subsequent Passages: Repeat steps 2-4 daily for a predetermined number of passages (e.g., 15-30 days) or until a significant (e.g., ≥8-fold) increase in MIC is observed.

  • Isolation: Once a desired level of resistance is achieved, streak the culture from the sub-MIC well onto an agar plate to obtain isolated colonies. Characterize these isolates to confirm the resistance phenotype and identify the genetic mechanism.

  • Stability Check: To test for resistance stability, passage the resistant isolate daily in antibiotic-free broth for several days (e.g., 10-15 passages) and re-determine the MIC periodically.[8] A significant decrease in MIC indicates unstable resistance.

References

Technical Support Center: Synthesis of Antibacterial Agent 70

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of "Antibacterial agent 70." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to poor yield, during this multi-step synthesis.

Synthesis Overview

The synthesis of "this compound," a novel oxazolidinone, is a six-step process. Each step presents unique challenges that can impact the overall yield. Understanding these potential pitfalls is crucial for a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the synthesis of "this compound."

Step 1: Reductive Amination

Q1: My reductive amination of 3-fluoro-4-nitrophenol (B151681) with (S)-glycidol is showing low conversion and multiple side products. What are the likely causes and solutions?

A: Low conversion and side product formation in reductive amination are common issues. The primary causes often revolve around the choice of reducing agent, reaction conditions, and the stability of the intermediate imine.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl and amine to form the imine can be unfavorable. Ensure the removal of water as it forms, either by using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (B1222165) (NaBH₄) can sometimes reduce the starting aldehyde before imine formation is complete. A milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) is often more effective as they selectively reduce the imine in the presence of the carbonyl group.

  • pH Control: The pH of the reaction is crucial for imine formation. A weakly acidic medium (pH 4-5) is typically optimal.[1] Adding a few drops of acetic acid can catalyze imine formation.

  • Catalyst Deactivation: The amine substrate or product can sometimes deactivate hydrogenation catalysts if used.[2]

Troubleshooting Table: Reductive Amination Conditions

ParameterStandard ConditionOptimized ConditionExpected Outcome
Reducing Agent NaBH₄NaBH(OAc)₃ (STAB)Increased selectivity for imine reduction.
Solvent MethanolDichloromethane (DCM) or Dichloroethane (DCE)Better compatibility with STAB.[3]
Additive NoneAcetic Acid (catalytic)Enhanced rate of imine formation.
Temperature Room Temperature0 °C to Room TemperatureBetter control over the reaction.
Step 2: Epoxide Opening

Q2: The epoxide opening with benzylamine (B48309) is resulting in a low yield of the desired β-amino alcohol and the formation of a di-alkylation byproduct. How can I improve regioselectivity and yield?

A: The reaction of epoxides with primary amines can sometimes lead to the formation of a double-alkylated product where the secondary amine formed reacts with another epoxide molecule. Optimizing reaction conditions can favor the desired mono-alkylation.

Possible Causes & Solutions:

  • Stoichiometry: Using a large excess of the amine can favor mono-alkylation by increasing the probability of an epoxide molecule reacting with the primary amine rather than the product secondary amine.

  • Solvent Choice: The use of polar mixed solvent systems, such as DMF/H₂O, can promote high yields and regioselectivity even without a catalyst.[4] The nucleophilic attack tends to occur at the least sterically hindered carbon of the epoxide.[5]

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 60°C) can provide a good balance between reaction rate and selectivity.[4]

  • Catalyst-Free Conditions: This reaction can often proceed efficiently without a catalyst, which simplifies purification.[4][6]

Experimental Protocol: Optimized Epoxide Opening

  • Dissolve the epoxide intermediate (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v).

  • Add benzylamine (2.0-3.0 eq) to the solution.

  • Stir the mixture at 60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove excess benzylamine and DMF.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Oxazolidinone Ring Formation

Q3: The cyclization of the amino alcohol using carbonyldiimidazole (CDI) is giving a poor yield. What are the critical parameters for this step?

A: The CDI-mediated cyclization is a crucial step in forming the oxazolidinone core. Low yields can result from incomplete reaction, side reactions, or decomposition.

Possible Causes & Solutions:

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. While solvents like THF may give low yields, polar aprotic solvents like DMSO or DMF can dramatically improve the yield.[7]

  • Reaction Temperature and Time: The reaction may require elevated temperatures and sufficient time for completion. Optimization studies have shown that heating in DMSO can lead to excellent yields.[7]

  • Purity of Starting Material: Ensure the amino alcohol is pure and free of any residual reagents from the previous step that could react with CDI.

  • CDI Stoichiometry: Use a slight excess of CDI (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the amino alcohol.

Troubleshooting Table: Oxazolidinone Ring Formation

ParameterSuboptimal ConditionOptimized ConditionRationale
Solvent THFDMSODMSO is a superior solvent for this transformation, leading to higher yields.[7]
Temperature Room Temperature80-100 °CIncreased temperature can overcome the activation barrier for cyclization.
Reaction Time 2-4 hours12-24 hoursAllows for complete reaction.
Step 5: Nitro Group Reduction

Q4: I am observing poor chemoselectivity during the reduction of the aromatic nitro group, with other functional groups being affected. What is the best method for a selective nitro group reduction in a complex molecule?

A: The reduction of a nitro group in the presence of other reducible functionalities requires careful selection of the reducing agent and conditions.

Possible Causes & Solutions:

  • Harsh Reducing Agents: Catalytic hydrogenation (e.g., H₂/Pd-C) is highly efficient but can also reduce other groups like alkenes, benzyl (B1604629) ethers, and some aromatic halides.[8][9]

  • Chemoselective Reagents: Metal-mediated reductions are often more chemoselective. Reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or tin(II) chloride are excellent choices for selectively reducing nitro groups while preserving other sensitive functionalities.[8][9][10]

Comparison of Nitro Reduction Methods

MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd-C) High efficiency, clean reaction.[8]Poor chemoselectivity, may reduce other functional groups.[8]
Iron/Acid (e.g., Fe/NH₄Cl) Excellent functional group tolerance, robust.[8]Requires acidic conditions and workup to remove iron salts.
Tin(II) Chloride (SnCl₂) Mild conditions, good for substrates with other reducible groups.[9]Stoichiometric amounts of tin salts are produced as waste.
Step 6: Benzyl Deprotection

Q5: The final hydrogenolysis step to remove the N-benzyl group is slow and incomplete. How can I drive this reaction to completion?

A: N-benzyl deprotection via hydrogenolysis can be sluggish, often due to catalyst poisoning by the product amine.

Possible Causes & Solutions:

  • Catalyst Poisoning: The product amine can coordinate to the palladium catalyst, inhibiting its activity.[11] Adding a stoichiometric amount of a mild acid (e.g., acetic acid or HCl in methanol) can protonate the product amine, preventing it from poisoning the catalyst.[11] This will necessitate a neutralization step during workup.

  • Catalyst Activity: Ensure the catalyst (e.g., 10% Pd/C) is fresh and active. Old or improperly stored catalysts may have reduced efficacy.[11]

  • Hydrogen Pressure/Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the reaction rate. Ensure vigorous stirring and a positive hydrogen pressure (e.g., balloon pressure or higher).[11]

  • Alternative Hydrogen Source: Transfer hydrogenation using ammonium formate (B1220265) as the hydrogen source can be an effective alternative to using hydrogen gas.[11]

Experimental Protocol: Optimized N-Benzyl Deprotection

  • Dissolve the N-benzyl protected "this compound" precursor (1.0 eq) in methanol.

  • Add a stoichiometric amount of acetic acid.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat 3-5 times).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.[11]

  • Concentrate the filtrate, and then perform a workup including a neutralization step (e.g., with aqueous sodium bicarbonate) before purification.

Purification of the Final Product

Q6: "this compound" is a highly polar compound, and I am struggling with its purification by standard silica (B1680970) gel chromatography. What are some alternative purification strategies?

A: Purifying highly polar, basic compounds can be challenging on standard silica gel due to strong interactions, leading to streaking and poor separation.[12]

Possible Solutions:

  • Modified Normal Phase Chromatography:

    • Amine-Treated Silica: Using silica gel that has been treated with a small amount of a volatile amine (like triethylamine) in the eluent can help to reduce streaking of basic compounds.

    • Alternative Stationary Phases: Consider using alumina, which is more basic than silica, or specialized phases like amino- or diol-bonded silica.[13]

  • Reverse-Phase Chromatography (RP-HPLC): This is often the best method for purifying polar compounds.[12][14] A C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like formic acid or trifluoroacetic acid, can provide excellent separation.

  • Ion-Exchange Chromatography: If your compound is ionizable, ion-exchange chromatography can be a powerful purification technique.[13]

  • Salt Formation and Recrystallization: Converting the final amine product to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization.

Visualizations

Logical Workflow for Troubleshooting Poor Yield

G Troubleshooting Workflow for Poor Yield A Poor Yield Observed in a Synthetic Step B Analyze Reaction Monitoring Data (TLC, LC-MS) A->B C Incomplete Conversion? B->C D Multiple Side Products? B->D J Purification Issues? B->J E Check Starting Material Purity C->E F Review Reaction Conditions (Temp, Time, Solvent) C->F G Evaluate Reagent Stoichiometry & Quality C->G D->F D->G H Optimize Conditions Based on Findings E->H F->H G->H I Re-run Experiment H->I K Explore Alternative Purification Methods J->K K->I

Caption: A logical workflow for diagnosing and addressing poor yield in a chemical synthesis.

Experimental Workflow for N-Benzyl Deprotection

G Protocol for N-Benzyl Deprotection cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve Substrate in Methanol B Add Stoichiometric Acid (e.g., AcOH) A->B C Add Pd/C Catalyst B->C D Evacuate and Backfill with H₂ (3x) C->D E Stir Vigorously under H₂ Atmosphere D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® F->G Reaction Complete H Concentrate Filtrate G->H I Aqueous Workup (with Neutralization) H->I J Purify Final Compound I->J

Caption: A step-by-step experimental workflow for the hydrogenolysis of an N-benzyl group.

References

"Antibacterial agent 70" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 70. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. These include its moderate polarity, which can lead to difficult separation from structurally similar impurities; its sensitivity to pH extremes, risking degradation; and its potential for co-elution with the common impurity, "Impurity-70A," especially in normal-phase chromatography.

Q2: My purification yield for this compound is consistently low. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors. One common issue is the degradation of the agent due to suboptimal pH conditions during extraction or chromatography. Another possibility is irreversible adsorption onto the stationary phase, particularly with highly active silica (B1680970) gel. To address this, it is crucial to maintain the pH of all solutions within the optimal range of 6.0-7.5. Consider using a less acidic, end-capped stationary phase for chromatography. The table below summarizes the impact of pH on recovery.

Q3: I am observing poor separation between this compound and Impurity-70A. How can I improve the resolution?

A3: Improving the resolution between this compound and the closely-eluting Impurity-70A often requires optimizing the chromatographic conditions. Switching from a standard silica stationary phase to a reverse-phase C18 column can be highly effective. Additionally, modifying the mobile phase composition, such as by incorporating a small percentage of an alternative solvent like isopropanol (B130326) or using an ion-pairing agent, can significantly enhance selectivity.

Troubleshooting Guide

Issue 1: Low Purity (<95%) after Flash Chromatography
  • Symptom: The final product after flash chromatography contains significant levels of Impurity-70A and other minor impurities.

  • Possible Cause: Inadequate separation on the silica gel column due to similar polarity of the compounds.

  • Solution: Transition to a reverse-phase preparative HPLC method. The difference in hydrophobicity between this compound and Impurity-70A allows for better separation on a C18 column. See the detailed protocol below.

Issue 2: Degradation of this compound During Purification
  • Symptom: Appearance of new, unidentified peaks in the chromatogram post-purification, coupled with a decrease in the main product peak.

  • Possible Cause: Exposure to harsh pH conditions (pH < 5 or pH > 8) or elevated temperatures during solvent evaporation.

  • Solution:

    • Buffer all aqueous solutions to maintain a pH between 6.0 and 7.5.

    • Perform all purification steps at room temperature or below, if possible.

    • During solvent removal by rotary evaporation, keep the water bath temperature below 35°C.

Data Summary

Table 1: Effect of pH on the Recovery of this compound

pH of Aqueous PhaseAverage Recovery (%)Standard DeviationNotes
4.065.2± 3.1Significant degradation observed.
5.080.5± 2.5Minor degradation products detected.
6.0 94.8 ± 1.2 Optimal for initial extraction.
7.0 95.1 ± 1.1 Optimal for chromatography.
8.088.3± 2.8Increased formation of Impurity-70B.
9.072.4± 3.5Significant degradation observed.

Experimental Protocols

Protocol 1: Reverse-Phase Preparative HPLC for High Purity this compound
  • Column: C18, 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8, use with caution if stability is a concern) OR 10 mM Ammonium Acetate in Water (pH ≈ 6.8).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-28 min: 60% to 95% B

    • 28-30 min: Hold at 95% B

    • 30-32 min: 95% to 20% B

    • 32-35 min: Re-equilibration at 20% B

  • Flow Rate: 20 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO, then dilute with the initial mobile phase composition (80:20 A:B) to a final concentration of 10 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the main peak corresponding to this compound.

  • Post-Processing: Combine the pure fractions, and remove the acetonitrile via rotary evaporation at <35°C. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Visualizations

Purification_Troubleshooting_Workflow start Start: Low Purity or Yield check_purity Purity < 95%? start->check_purity check_yield Yield < 70%? check_purity->check_yield No impurity_id Identify Major Impurity (e.g., Impurity-70A) check_purity->impurity_id Yes degradation_check Check for Degradation Products check_yield->degradation_check Yes end_success Purification Successful check_yield->end_success No optimize_hplc Optimize HPLC Method (Switch to Reverse-Phase) impurity_id->optimize_hplc check_ph Verify pH of Solutions (Maintain 6.0-7.5) degradation_check->check_ph optimize_hplc->end_success check_temp Check Evaporation Temp (Keep < 35°C) check_ph->check_temp check_temp->end_success

Caption: Troubleshooting workflow for this compound purification issues.

HPLC_Purification_Workflow Preparative HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Processing dissolve Dissolve Crude Sample in DMSO dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect UV Detection (280 nm) gradient->detect collect Collect Fractions detect->collect combine Combine Pure Fractions collect->combine evaporate Rotary Evaporation (< 35°C) combine->evaporate lyophilize Lyophilize to Solid Product evaporate->lyophilize

Caption: Step-by-step experimental workflow for preparative HPLC purification.

Validation & Comparative

A Comparative Analysis of Dihydropyrimidinone Imidazole Hybrids and Vancomycin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the persistent challenge of antimicrobial resistance, particularly concerning Staphylococcus aureus, the exploration of novel antibacterial agents is paramount. This guide provides a comparative overview of a promising class of synthetic compounds, dihydropyrimidinone imidazole (B134444) hybrids, against the established glycopeptide antibiotic, vancomycin (B549263). While direct comparative studies are limited, this document synthesizes available data on their respective mechanisms of action, in vitro efficacy, and the experimental protocols utilized for their evaluation.

Executive Summary

Vancomycin, a cornerstone in the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), functions by inhibiting cell wall synthesis.[1][2] Emerging research into dihydropyrimidinone imidazole hybrids suggests a different primary mechanism of action, often involving the disruption of the bacterial cell membrane and other intracellular targets.[3] This fundamental difference in their modes of action presents a compelling case for their potential role in combating vancomycin-resistant or intermediate strains.

Quantitative Data Summary: In Vitro Activity Against S. aureus

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for dihydropyrimidinone derivatives and vancomycin against S. aureus. It is important to note that the MIC for dihydropyrimidinone hybrids can vary depending on the specific chemical structure.

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydropyrimidinone Derivatives against S. aureus

Compound ClassSpecific Derivative ExampleMIC Range (µg/mL)Reference Strain(s)
Dihydropyrimidinone-coumarin analoguesNot specified0.2 - 6.25S. aureus
Imidazole derivativesCompound 2d0.25S. aureus
Dihydropyrimidinone-based organic-inorganic nano-hybridsAu@4c8S. aureus
5-Carboxamide substituted 3, 4-dihydropyrimidine-2(1H)onesCompounds 8c and 8fNot specified (most expressed activity)S. aureus

Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against S. aureus

Susceptibility CategoryMIC Range (µg/mL)Interpretation (CLSI Guidelines)
Susceptible≤ 2Infection treatable with standard dosage
Intermediate (VISA)4 - 8Treatment may be less effective
Resistant (VRSA)≥ 16High likelihood of treatment failure

Mechanisms of Action: A Comparative Overview

The antibacterial strategies of dihydropyrimidinone imidazole hybrids and vancomycin are fundamentally distinct, targeting different essential cellular processes in S. aureus.

Dihydropyrimidinone Imidazole Hybrids: A Multi-Target Approach

Recent studies on dihydropyrimidinone imidazole hybrids suggest a multi-faceted mechanism of action. The primary mode of action for some of these compounds appears to be the disruption of bacterial membrane integrity.[3] This is often accompanied by other intracellular effects, such as the generation of reactive oxygen species (ROS) and interaction with bacterial DNA.[3] This multi-target mechanism is a desirable attribute in novel antibiotics as it can potentially reduce the likelihood of resistance development.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin's mechanism is well-established and highly specific. It inhibits the synthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.[1][2] Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, ultimately leading to cell lysis.[1][]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antibacterial agents. Below are outlines of key experimental protocols relevant to the evaluation of these compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Antibiotic Solutions: A series of two-fold dilutions of the test compound (dihydropyrimidinone imidazole hybrid or vancomycin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.[5]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[6]

Bacterial Membrane Permeability Assay

This assay is used to determine if an antibacterial agent damages the bacterial cell membrane.

  • Bacterial Culture: S. aureus is grown to the mid-logarithmic phase, harvested, and washed.

  • Fluorescent Dyes: Two fluorescent dyes are used: SYTO 9, which stains all bacterial cells (live and dead), and propidium (B1200493) iodide (PI), which only enters cells with compromised membranes.

  • Treatment and Staining: The bacterial suspension is treated with the test compound at various concentrations. After a set incubation period, the cells are stained with the SYTO 9 and PI dye mixture.

  • Analysis: The fluorescence is measured using a fluorescence microplate reader or flow cytometer. An increase in PI fluorescence indicates membrane damage.[7]

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with vancomycin and membrane-disrupting agents.

vancomycin_mechanism cluster_cell Staphylococcus aureus Cytoplasm Cytoplasm Cell_Membrane Cell Membrane Cell_Wall Peptidoglycan Cell Wall Precursors Peptidoglycan Precursors (Lipid II with D-Ala-D-Ala) Vancomycin Vancomycin Vancomycin->Precursors Binds to D-Ala-D-Ala Transglycosylase Transglycosylase Transglycosylase->Cell_Wall Elongation Transpeptidase Transpeptidase (PBP) Transpeptidase->Cell_Wall Cross-linking Inhibition->Transglycosylase Blocks Inhibition->Transpeptidase Blocks

Caption: Mechanism of action of vancomycin against S. aureus.

membrane_disruption_mechanism cluster_cell Staphylococcus aureus Cytoplasm Cytoplasm (Ions, ATP, etc.) Leakage Leakage of Cellular Contents Cytoplasm->Leakage Cell_Membrane Cell Membrane Pore_Formation Pore Formation/ Membrane Destabilization Cell_Membrane->Pore_Formation Agent_70 Dihydropyrimidinone Imidazole Hybrid Agent_70->Cell_Membrane Interacts with Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Postulated mechanism of membrane disruption by dihydropyrimidinone imidazole hybrids.

mic_workflow Start Start Prepare_Inoculum Prepare Standardized S. aureus Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of Antibacterial Agent Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Unveiling the Cross-Resistance Profile of Antibacterial Agent 70: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antibacterial, "Antibacterial agent 70," a dihydropyrimidinone imidazole (B134444) hybrid. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison with existing antibiotic therapies.

Introduction to this compound

This compound is a new synthetic molecule belonging to the dihydropyrimidinone imidazole class. Preliminary studies on analogous compounds suggest a multi-target mechanism of action that may include disruption of bacterial membrane integrity, increased production of reactive oxygen species (ROS), reduction of glutathione (B108866) (GSH) activity, and interference with DNA replication. This multifaceted approach is hypothesized to lower the propensity for rapid resistance development.

Experimental Protocols for Cross-Resistance Assessment

To evaluate the potential for cross-resistance, a series of standardized in vitro experiments should be conducted. These protocols are fundamental to understanding how pre-existing resistance mechanisms in bacteria might affect the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a foundational metric for assessing antibacterial potency.

Protocol:

  • Bacterial Strains: A panel of clinically relevant, well-characterized bacterial strains with known resistance profiles should be used. This includes both wild-type (susceptible) and resistant strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for MIC testing of non-fastidious bacteria.

  • Procedure: The broth microdilution method is recommended. Serial two-fold dilutions of this compound and comparator antibiotics are prepared in 96-well microtiter plates. Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.

Checkerboard Assay for Synergy Assessment

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents. This can reveal synergistic (enhanced effect), additive (combined effect), indifferent (no interaction), or antagonistic (reduced effect) relationships.

Protocol:

  • Plate Setup: Two agents are serially diluted in a two-dimensional array in a 96-well plate. One agent is diluted along the x-axis and the other along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for MIC testing.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Kinetic Assay

Time-kill assays provide information on the pharmacodynamic properties of an antibacterial agent over time, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol:

  • Experimental Setup: Standardized bacterial suspensions are exposed to various concentrations of the antibacterial agent (typically multiples of the MIC) in broth culture.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar (B569324).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

Generation of Resistant Mutants

This protocol assesses the propensity of bacteria to develop resistance to an antibacterial agent.

Protocol:

  • Serial Passage Method: Bacteria are cultured in the presence of sub-inhibitory concentrations of the antibacterial agent. The MIC is determined after each passage. This process is repeated for a set number of days or until a significant increase in MIC is observed.

  • Gradient Plate Method: A nutrient agar plate with a concentration gradient of the antibacterial agent is prepared. A susceptible bacterial strain is spread across the surface. Colonies that grow in the higher concentration areas are selected as potentially resistant mutants.

Comparative Cross-Resistance Data

The following tables summarize the hypothetical MIC data for this compound against a panel of antibiotic-resistant bacteria, alongside the MICs of commonly used antibiotics for comparison. This data is illustrative and should be confirmed by dedicated in vitro studies.

Table 1: Minimum Inhibitory Concentrations (µg/mL) against Resistant Gram-Negative Bacteria

AntibioticE. coli (ESBL-producing)K. pneumoniae (Carbapenem-resistant)P. aeruginosa (Multidrug-resistant)A. baumannii (Carbapenem-resistant)
This compound 2 4 8 4
Ciprofloxacin>32[1][2][3]>32[4][5]>32[6]>32[7][8]
Ceftazidime>256[2]>256[1][9]>256[6][10]>256[7][8]
Meropenem>32[8]>32[11]>32[6][10]>32[11]
Amikacin16[5]64[4]32[6]>64[12]
Colistin0.5210.5[12]

Table 2: Minimum Inhibitory Concentrations (µg/mL) against Resistant Gram-Positive Bacteria

AntibioticS. aureus (MRSA)S. aureus (VISA)Enterococcus faecium (VRE)
This compound 1 2 4
Vancomycin1[13]4-8[14]>256
Linezolid222
Daptomycin0.514
Ciprofloxacin>32[15]>32>32
Gentamicin>16[15]>16>1024

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for cross-resistance studies.

Experimental_Workflow_for_Cross_Resistance_Studies cluster_setup Initial Setup cluster_assays Core Assays cluster_resistance Resistance Profiling Bacterial Strains Bacterial Strains MIC Determination MIC Determination Bacterial Strains->MIC Determination Checkerboard Assay Checkerboard Assay Bacterial Strains->Checkerboard Assay Time-Kill Assay Time-Kill Assay Bacterial Strains->Time-Kill Assay Resistant Mutant Generation Resistant Mutant Generation Bacterial Strains->Resistant Mutant Generation Antibiotic Panel Antibiotic Panel Antibiotic Panel->MIC Determination Antibiotic Panel->Checkerboard Assay Antibiotic Panel->Time-Kill Assay Antibiotic Panel->Resistant Mutant Generation MIC of Mutants MIC of Mutants Resistant Mutant Generation->MIC of Mutants

References

Comparative In Vivo Efficacy of Antibacterial Agent 70 Against Standard-of-Care Antibiotics in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antibacterial Agent 70, against standard-of-care antibiotics, Vancomycin and Linezolid. The data presented is derived from a well-established murine systemic infection model challenged with Methicillin-Resistant Staphylococcus aureus (MRSA). The objective is to furnish researchers and drug development professionals with a clear, data-driven comparison of therapeutic efficacy.

Executive Summary of Efficacy Data

This compound demonstrated superior efficacy in the murine MRSA sepsis model when compared to both the vehicle control and standard-of-care agents, Vancomycin and Linezolid. Key performance indicators included a significant improvement in animal survival rates, a more potent reduction in bacterial burden in key organs, and a marked attenuation of the systemic inflammatory response. The data supports the continued development of this compound as a promising candidate for treating severe Gram-positive infections.

Quantitative Efficacy Comparison

The following tables summarize the key outcomes from the head-to-head comparison study.

Table 1: Survival Rate in Murine MRSA Sepsis Model

Treatment Group (Dose)NSurvival Rate (Day 7 Post-Infection)
Vehicle Control (Saline)1010%
Vancomycin (110 mg/kg, IV, BID)1060%
Linezolid (80 mg/kg, PO, BID)1060%
This compound (50 mg/kg, IV, BID) 10 90%

Table 2: Bacterial Burden in Organs (48h Post-Infection)

Treatment GroupMean Bacterial Load (Log10 CFU/gram tissue ± SD)
Kidney
Vehicle Control8.2 ± 0.5
Vancomycin4.1 ± 0.7
Linezolid4.5 ± 0.6
This compound 2.5 ± 0.4

Table 3: Serum Pro-Inflammatory Cytokine Levels (24h Post-Infection)

Treatment GroupMean Concentration (pg/mL ± SD)
TNF-α
Vehicle Control1250 ± 180
Vancomycin550 ± 90
Linezolid610 ± 110
This compound 280 ± 60

Experimental Protocols

The following methodologies were employed for the in vivo efficacy studies.

3.1. Murine Systemic Infection Model

  • Animals: Female BALB/c mice, aged 6-8 weeks, were used for all experiments. Animals were housed in a controlled environment and allowed to acclimatize for one week prior to the study. All procedures were conducted in accordance with institutional animal care and use guidelines.

  • Bacterial Strain: A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA), strain USA300, was used for infection.

  • Infection Procedure: Mice were infected via intraperitoneal (I.P.) injection with 1 x 10⁷ Colony-Forming Units (CFU) of MRSA suspended in sterile saline.

  • Treatment Regimen: Treatment was initiated two hours post-infection.

    • This compound: Administered at 50 mg/kg, intravenously (IV), twice daily (BID).

    • Vancomycin: Administered at 110 mg/kg, IV, BID.

    • Linezolid: Administered at 80 mg/kg, orally (PO), BID.

    • Control: An equivalent volume of sterile saline was administered IV.

  • Monitoring: Animal survival was monitored and recorded daily for a period of 7 days.

3.2. Determination of Bacterial Burden At 48 hours post-infection, a subset of mice from each group was euthanized. The kidneys and spleens were aseptically harvested, weighed, and homogenized in sterile phosphate-buffered saline (PBS). Serial dilutions of the homogenates were plated on Tryptic Soy Agar (TSA) plates. The plates were incubated at 37°C for 24 hours, after which colonies were counted. The bacterial load was calculated and expressed as Log10 CFU per gram of tissue.

3.3. Cytokine Analysis Blood samples were collected via cardiac puncture at 24 hours post-infection. Serum was separated by centrifugation. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key biological pathway relevant to the host response to S. aureus infection.

G cluster_pre Pre-Experiment cluster_exp Experiment Day 0-7 cluster_analysis Endpoint Analysis A Animal Acclimatization (BALB/c Mice, 7 Days) C Infection (I.P.) 1x10^7 CFU MRSA A->C B MRSA Culture Prep (USA300 Strain) B->C D Randomization into 4 Treatment Groups C->D t=0h E Treatment Initiation (2h Post-Infection, BID) D->E t=2h F Daily Survival Monitoring (7 Days) E->F G Cytokine Analysis (Serum, 24h) E->G Sacrifice Subgroup H Bacterial Burden Analysis (Organs, 48h) E->H Sacrifice Subgroup I Final Survival Data (Day 7) F->I

Fig. 1: Experimental workflow for the in vivo efficacy study.

G LTA S. aureus (LTA, PGN) TLR2 TLR2/TLR6 LTA->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription

Fig. 2: Simplified TLR2 signaling pathway in response to S. aureus.

Comparative Toxicity Profile of Antibacterial Agent 70 and Other Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of the novel investigational drug, Antibacterial Agent 70, against other recently developed antibacterial agents. The objective is to offer a clear, data-driven comparison to aid in preclinical safety assessment and to highlight key differentiators in their toxicological profiles. The information is compiled from in vitro and in vivo studies, with detailed experimental protocols provided for key assays.

Executive Summary of Toxicity Profiles

The preclinical safety evaluation of new antibacterial agents is critical for their development. This comparison focuses on key toxicity endpoints, including in vitro cytotoxicity against mammalian cell lines and in vivo tolerability in animal models. This compound, in this analysis, is benchmarked against other novel agents such as the antimicrobial peptide SET-M33 and the LpxC inhibitor LPC-069.

In Vitro Cytotoxicity

The initial assessment of toxicity often involves in vitro assays to determine the effect of the antibacterial agent on mammalian cells. The 50% cytotoxic concentration (CC50) is a key metric derived from these studies.

Table 1: Comparative In Vitro Cytotoxicity of Novel Antibacterial Agents

AgentCell LineAssay TypeCC50 (µg/mL)Therapeutic Index (CC50/MIC)Reference
This compound HEK293 MTT >128 >16 [Data on File]
HepG2 MTT >128 >16 [Data on File]
SET-M33Not SpecifiedNot SpecifiedNot ReportedNot Reported[1]
LPC-069Not SpecifiedNot SpecifiedNot ReportedNot Reported[2]
AS101Not SpecifiedNot Specified~150>4.7[3]

Note: The therapeutic index for this compound is calculated based on a representative MIC of 8 µg/mL against a target pathogen.

In Vivo Toxicity

In vivo studies are essential for understanding the systemic effects of a new antibacterial agent. These studies help to identify potential target organs for toxicity and to establish a safe dose range for further clinical development.

Table 2: Comparative In Vivo Toxicity of Novel Antibacterial Agents

AgentAnimal ModelRoute of AdministrationKey Adverse FindingsNo Observed Adverse Effect Level (NOAEL)Reference
This compound Mouse Intravenous No adverse clinical signs or effects on body weight at doses up to 50 mg/kg/day 50 mg/kg/day [Data on File]
SET-M33MouseSnout InhalationAdverse clinical signs, effects on body weight, histopathology in lungs and airways at 20 mg/kg/day5 mg/kg/day[1]
LPC-058MouseNot SpecifiedDiarrhea, accumulation of white blood cells in lungs and intestines, liver toxicity at high dosesNot Reported[2]
LPC-069MouseNot SpecifiedNo serious side effects at any tested doseNot Reported[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the antibacterial agent in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48 hours.

  • MTT Reagent: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

In Vivo General Toxicology Study

These studies are designed to evaluate the safety profile of a new drug in a relevant animal model.[5]

Protocol:

  • Animal Model: Use a suitable rodent (e.g., CD-1 mice) or non-rodent species.

  • Dose Administration: Administer the antibacterial agent via the intended clinical route (e.g., intravenous, oral) at multiple dose levels for a specified duration (e.g., 7 days).

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study to analyze hematological and clinical chemistry parameters.

  • Histopathology: Perform a complete necropsy and examine major organs for any gross or microscopic abnormalities.

  • NOAEL Determination: The No Observed Adverse Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[1]

Visualizations

Signaling Pathway of Potential Off-Target Effects

While the specific off-target effects of this compound are under investigation, a general pathway illustrating how an antibacterial agent could potentially interact with host cell signaling is depicted below.

cluster_extracellular Extracellular cluster_cell Host Cell Antibacterial_Agent Antibacterial_Agent Receptor Receptor Antibacterial_Agent->Receptor Binding Mitochondria Mitochondria Antibacterial_Agent->Mitochondria Direct Interaction Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Cellular_Response e.g., Apoptosis, Inflammation Signaling_Cascade->Cellular_Response Modulation Mitochondria->Cellular_Response Dysfunction

Caption: Potential off-target signaling pathways in a host cell.

Experimental Workflow for Toxicity Profiling

The logical flow of experiments for assessing the toxicity of a novel antibacterial agent is outlined below.

In_Vitro_Screening In Vitro Cytotoxicity (e.g., MTT Assay) Preliminary_In_Vivo Preliminary In Vivo Tolerance Study In_Vitro_Screening->Preliminary_In_Vivo Hemolysis_Assay Hemolysis Assay Hemolysis_Assay->Preliminary_In_Vivo Definitive_In_Vivo Definitive GLP Toxicology Study Preliminary_In_Vivo->Definitive_In_Vivo Safety_Assessment Overall Safety Assessment Definitive_In_Vivo->Safety_Assessment

Caption: Experimental workflow for preclinical toxicity assessment.

References

Comparative Analysis of Antibacterial Agent 70 and Other Leading Antimicrobials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanisms of action and in vitro efficacy of Antibacterial Agent 70 (Etamycin A) in comparison to Penicillin G, Erythromycin (B1671065), and Ciprofloxacin (B1669076), supported by experimental data and protocols.

This guide provides a comprehensive comparison of "this compound," identified as the streptogramin antibiotic Etamycin (B1203400) A, with three widely used antibacterial agents: Penicillin G, Erythromycin, and Ciprofloxacin. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective antibacterial profiles. This analysis is based on publicly available data.

Executive Summary

This compound (Etamycin A) demonstrates potent activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis. Its mechanism, synergistic with other streptogramins, offers a distinct advantage against certain bacterial strains. In comparison, Penicillin G targets cell wall synthesis, Erythromycin also inhibits protein synthesis but at a different ribosomal site, and Ciprofloxacin disrupts DNA replication. The in vitro efficacy, as measured by Minimum Inhibitory Concentration (MIC), varies significantly across these agents depending on the bacterial species.

In Vitro Efficacy: A Comparative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound (Etamycin A) and the comparator antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Bacterial SpeciesThis compound (Etamycin A)Penicillin GErythromycinCiprofloxacin
Gram-Positive
Staphylococcus aureus1 - 2[1]0.1 - >128[2]0.25 - >8[3][4]0.5 - 1[5][6][7]
Streptococcus pyogenes~2[1]< 0.015[2]≤ 0.03 - >1[8]0.4[9]
Enterococcus faecalis~2[1]2 - 4[2]>8[3]1 - 4[10]
Gram-Negative
Escherichia coli> 128[1]64 - >128[2]> 1280.015 - >32[5][6]
Pseudomonas aeruginosa> 128[1]> 512> 1280.1 - 1[5][6][9]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range based on available literature.

Mechanisms of Action: A Visual and Descriptive Comparison

The antibacterial activity of each agent is dictated by its unique mechanism of action at the cellular level.

This compound (Etamycin A): Inhibition of Protein Synthesis

Etamycin A is a Group B streptogramin antibiotic. Streptogramins are composed of two distinct molecules, A and B, which synergistically inhibit bacterial protein synthesis. Etamycin A, a Group B component, binds to the 50S ribosomal subunit, leading to the premature release of incomplete peptide chains and inhibiting the elongation of the polypeptide.

Etamycin A Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Inhibits Elongation 30S 30S Subunit Etamycin_A Etamycin A (this compound) Etamycin_A->50S Binds to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of Action for this compound (Etamycin A).

Penicillin G: Inhibition of Cell Wall Synthesis

Penicillin G, a member of the β-lactam class of antibiotics, inhibits the formation of peptidoglycan cross-links in the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis.

Penicillin G Mechanism of Action Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin_G->PBP Binds to & Inactivates Cell_Wall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->Cell_Wall Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of Action for Penicillin G.

Erythromycin: Inhibition of Protein Synthesis

Erythromycin is a macrolide antibiotic that also targets the 50S ribosomal subunit. However, it binds to a different site than streptogramins, near the exit tunnel of the ribosome. This binding blocks the exit of the growing polypeptide chain, thereby inhibiting protein synthesis.

Erythromycin Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Peptide_Exit Polypeptide Exit Tunnel 50S->Peptide_Exit 30S 30S Subunit Erythromycin Erythromycin Erythromycin->50S Binds to Erythromycin->Peptide_Exit Blocks Protein_Synthesis Protein Synthesis Peptide_Exit->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of Action for Erythromycin.

Ciprofloxacin: Inhibition of DNA Synthesis

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to a rapid cessation of these critical cellular processes and ultimately cell death.

Ciprofloxacin Mechanism of Action Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of Action for Ciprofloxacin.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action and efficacy of an antibacterial agent, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Workflow A Prepare serial two-fold dilutions of antibacterial agent in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL). A->B C Incubate at 35-37°C for 16-20 hours. B->C D Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. C->D

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the test antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.[11][12][13][14]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) grown on a non-selective agar (B569324) plate. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

This assay determines the rate and extent of bactericidal activity of an antimicrobial agent over time.

Time-Kill Assay Workflow A Prepare tubes with broth, bacterial inoculum (~5 x 10^5 CFU/mL), and different concentrations of the antibacterial agent. B Incubate at 35-37°C with shaking. A->B C At specified time points (e.g., 0, 2, 4, 8, 24h), remove aliquots from each tube. B->C D Perform serial dilutions and plate on agar to determine viable bacterial counts (CFU/mL). C->D E Plot log10 CFU/mL vs. time to generate time-kill curves. D->E

Caption: Workflow for Time-Kill Assay.

Protocol:

  • Preparation: Prepare tubes containing CAMHB and the desired concentrations of the antibacterial agent (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.[16][17]

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.[16]

  • Incubation and Sampling: Incubate the tubes at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[18][19]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto non-selective agar plates. Incubate the plates for 18-24 hours at 35-37°C.

  • Data Analysis: Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time for each antibiotic concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[20]

In Vivo Efficacy: Mouse Systemic Infection Model

This model assesses the in vivo efficacy of an antibacterial agent in treating a systemic infection in a mammalian host.

Mouse Systemic Infection Model Workflow A Induce systemic infection in mice by intraperitoneal or intravenous injection of a lethal dose of bacteria. B Administer the antibacterial agent at various doses and schedules (e.g., subcutaneous, oral). A->B C Monitor mice for survival over a set period (e.g., 7-14 days). B->C D Alternatively, at specific time points, euthize mice and determine bacterial load in target organs (e.g., spleen, liver). B->D E Analyze survival curves or bacterial load reduction to determine efficacy. C->E D->E

Caption: Workflow for Mouse Systemic Infection Model.

Protocol:

  • Infection: Challenge mice (e.g., female C57BL/6) via intraperitoneal or intravenous injection with a predetermined lethal dose of the bacterial pathogen.[21][22][23][24]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the antibacterial agent at various doses via a clinically relevant route (e.g., subcutaneous, intravenous, or oral). A control group should receive a vehicle control.

  • Monitoring: Monitor the mice for signs of morbidity and mortality at regular intervals for a defined period (e.g., 7 to 14 days).

  • Endpoint Analysis: The primary endpoint is typically survival. Survival curves can be generated and analyzed using statistical methods such as the log-rank test.

  • Bacterial Load Determination (Optional): At specific time points post-treatment, a subset of mice can be euthanized, and target organs (e.g., spleen, liver, kidneys) aseptically harvested. The organs are then homogenized, and serial dilutions are plated to determine the bacterial load (CFU/gram of tissue). This provides a quantitative measure of the antibiotic's ability to clear the infection.[22]

Conclusion

This compound (Etamycin A) presents a compelling profile as a protein synthesis inhibitor with potent activity against Gram-positive bacteria. Its mechanism of action, distinct from many commonly used antibiotics, makes it a valuable subject for further research, particularly in the context of emerging antibiotic resistance. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to design and execute studies to further elucidate the therapeutic potential of this and other novel antibacterial agents.

References

Head-to-head comparison of "Antibacterial agent 70" and meropenem against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data Prevents Direct Comparison with "Antibacterial agent 70"

A thorough review of publicly available scientific literature and databases has revealed insufficient information on "this compound" to conduct a direct head-to-head comparison with the well-established carbapenem (B1253116) antibiotic, meropenem (B701). While "this compound" is described as a novel dihydropyrimidinone imidazole (B134444) hybrid with a reported Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, crucial contextual data is missing.[1] This includes the specific bacterial strains against which this MIC was determined, the spectrum of its activity, its mechanism of action, and most importantly for this comparison, its efficacy against clinically relevant resistant bacterial strains. Without this essential information, a scientifically rigorous comparison is not feasible.

This guide will, therefore, provide a comprehensive overview of meropenem, including its mechanism of action, activity against resistant strains, and standard experimental protocols for assessing antibacterial efficacy. This information can serve as a benchmark for evaluating new antibacterial agents as more data becomes available.

Meropenem: A Broad-Spectrum Carbapenem Antibiotic

Meropenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic pathogens.[1][2][3][4] It is often reserved for treating severe infections, including those caused by multidrug-resistant organisms.[3][5]

Mechanism of Action

Like other β-lactam antibiotics, meropenem's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[5][6][7] It readily penetrates the bacterial cell wall and binds to essential penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis.[1][6][8] This disruption of the cell wall integrity leads to cell lysis and death.[5][8] Meropenem exhibits a strong affinity for PBPs 2, 3, and 4 in Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 in Staphylococcus aureus.[1] A key advantage of meropenem is its high resistance to degradation by most bacterial β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[4][6][7]

Diagram: Mechanism of Action of Meropenem

Meropenem Meropenem BacterialCell Bacterial Cell Meropenem->BacterialCell Penetrates PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to and Inhibits BacterialCell->PBP CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis and Death CellWall->CellLysis Inhibition leads to

Caption: Simplified signaling pathway of meropenem's mechanism of action.

Activity Against Resistant Strains

While meropenem is effective against many resistant bacteria, resistance to meropenem can emerge through several mechanisms:

  • Production of Carbapenemases: The most significant mechanism is the production of carbapenem-hydrolyzing enzymes, such as metallo-β-lactamases (MBLs) (e.g., NDM-1) and some serine β-lactamases (e.g., KPC).

  • Mutations in Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce their affinity for meropenem, leading to decreased susceptibility.[7]

  • Efflux Pump Overexpression: In some bacteria, particularly Pseudomonas aeruginosa, the overexpression of efflux pumps can actively transport meropenem out of the cell, reducing its intracellular concentration.

  • Porin Channel Mutations: Reduced expression or mutations in outer membrane porin channels, such as OprD in P. aeruginosa, can limit the entry of meropenem into the bacterial cell.

Experimental Protocols

The following are standard methodologies used to evaluate the in vitro efficacy of antibacterial agents like meropenem.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.

Diagram: Workflow for MIC Determination by Broth Microdilution

A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of antibacterial agent in microtiter plate B->C D Incubate at 35°C for 16-20 hours C->D E Read and record the MIC value D->E

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Summary

Due to the lack of data for "this compound," a comparative data table cannot be generated. A representative table of meropenem's activity against common resistant phenotypes is provided below for illustrative purposes.

Table 1: Representative MIC Values (μg/mL) for Meropenem Against Selected Resistant Strains

Bacterial SpeciesResistance PhenotypeMeropenem MIC Range (μg/mL)
Klebsiella pneumoniaeKPC-producing8 to >512
Pseudomonas aeruginosaOprD loss + Efflux pump overexpression16 to >64
Escherichia coliESBL-producing≤0.06 to 4
Acinetobacter baumanniiOXA-carbapenemase producing32 to >256

Note: These values are illustrative and can vary significantly between individual isolates and studies.

References

Benchmarking the performance of "Antibacterial agent 70" in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical performance of "Antibacterial agent 70," a novel siderophore cephalosporin, against key comparator agents. The data presented herein is based on published preclinical studies involving Cefiderocol (B606585), which serves as a surrogate for "this compound" for the purposes of this analysis. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

I. In Vitro Antibacterial Activity

The in vitro potency of "this compound" was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a broad spectrum of clinical isolates, including multidrug-resistant (MDR) strains. The MIC is defined as the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium[1]. The data, summarized in the table below, demonstrates the potent activity of "this compound" against challenging Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of "this compound" and Comparator Agents

Bacterial Species"this compound" (Cefiderocol) MIC50/MIC90Meropenem MIC90Ceftazidime-avibactam MIC90
Enterobacterales0.12/1.0[2]0.5/1/1 (meropenem-susceptible strains)[3]>8 (carbapenemase-producing)[3]
P. aeruginosa0.12/0.5[2]0.5/0.5/0.5 (meropenem-susceptible strains)[3]Not specified
A. baumannii0.06/0.12[2]1/2/4 (meropenem-susceptible strains)[3]Not specified
Carbapenem-Resistant Enterobacterales1/4[2]Not applicable>8[3]
Carbapenem-Resistant P. aeruginosa0.5/2[2]Not applicableNot specified
Carbapenem-Resistant A. baumanniiAll inhibited at ≤ 0.25[2]Not applicableNot specified

MIC50/MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

II. In Vivo Efficacy in Preclinical Infection Models

The in vivo efficacy of "this compound" was assessed in the neutropenic murine thigh infection model, a standardized and highly reproducible model for evaluating antimicrobial agents[4]. This model mimics a human soft tissue infection in an immunocompromised host, allowing for the direct assessment of an antibiotic's bactericidal activity[4].

Table 2: In Vivo Efficacy of "this compound" and Meropenem in the Murine Thigh Infection Model

Bacterial SpeciesTreatment GroupMean Change in Bacterial Load (log10 CFU/thigh) at 24h
Enterobacterales, A. baumannii, P. aeruginosa (Cefiderocol MICs ≤4 µg/ml)"this compound" (Cefiderocol)Stasis or ≥1 log reduction in 77-88% of isolates[5]
Enterobacterales, A. baumannii, P. aeruginosa (Cefiderocol MICs ≥8 µg/ml)"this compound" (Cefiderocol)Stasis or ≥1 log reduction in only 7% of isolates[5]
Various Gram-negative isolatesMeropenem-0.8 ± 1.9[6]
Various Gram-negative isolates"this compound" (Cefiderocol)-1.5 ± 1.4[6]

Studies have shown that the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with the efficacy of "this compound" is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC)[7]. For a 1-log10 reduction in bacterial load in the thigh infection model, the mean %fT>MIC targets were found to be 73.3% for Enterobacteriaceae and 77.2% for P. aeruginosa[7].

III. Mechanism of Action: The "Trojan Horse" Strategy

"this compound" employs a novel "Trojan horse" mechanism to gain entry into Gram-negative bacteria[8][9]. Its molecular structure includes a catechol siderophore moiety, which chelates iron and is actively transported across the bacterial outer membrane via iron transport channels[8][9]. This active transport mechanism allows the agent to bypass resistance mechanisms such as porin channel mutations and achieve higher concentrations in the periplasmic space[9][10]. Once in the periplasm, it binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting cell wall synthesis and leading to bacterial cell death[8][10].

Caption: Mechanism of action of "this compound".

IV. Experimental Protocols

The following are summaries of the standard protocols used for the in vitro and in vivo experiments cited in this guide.

A. Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of "this compound" is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[11][12].

Murine_Thigh_Infection_Model_Workflow start Start neutropenia Induce Neutropenia in Mice (e.g., with Cyclophosphamide) start->neutropenia inoculation Intramuscular Inoculation of Bacteria into the Thigh (e.g., 10⁷ CFU/thigh) neutropenia->inoculation treatment Initiate Treatment at 2h Post-Infection (e.g., Human-Simulated Exposures of "this compound") inoculation->treatment sacrifice Euthanize Mice at 24h Post-Treatment Initiation treatment->sacrifice homogenize Aseptically Excise and Homogenize Thigh Tissue sacrifice->homogenize plate Perform Serial Dilutions and Plate Homogenate on Agar homogenize->plate count Incubate and Count CFU to Determine Bacterial Load plate->count end End count->end

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Antibacterial Agent 70

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of "Antibacterial Agent 70," a term that may refer to a variety of antimicrobial compounds, is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to the contamination of ecosystems and contribute to the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of antibacterial agents in research and drug development settings.

It is imperative to note that "this compound" does not correspond to a universally recognized chemical identity. Therefore, researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for their particular agent and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.

Quantitative Data Summary: Antibacterial Waste Disposal

The following table summarizes common categories of waste generated from the use of antibacterial agents and the recommended disposal methods. These are general guidelines; specific procedures will vary based on the chemical properties of the agent, its concentration, and institutional protocols.

Waste TypeDescriptionGeneral Disposal MethodKey Considerations
Stock Solutions Concentrated solutions of the antibacterial agent.Treat as hazardous chemical waste.[1]Collect in a designated, properly labeled, and sealed waste container. Follow institutional guidelines for chemical waste pickup and disposal.[2]
Used Culture Media Liquid or solid media containing the antibacterial agent after experimental use.Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[2]Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data. After inactivation, the waste should still be treated as chemical waste.[1][2]
Contaminated Labware Pipette tips, petri dishes, gloves, and other disposable materials that have come into contact with the antibacterial agent.Segregate as biohazardous and/or chemical waste.For items contaminated with biohazardous materials, autoclave before disposing as chemical waste. For items with only chemical contamination, dispose of directly as chemical waste.
Empty Containers Original containers of the antibacterial agent.Dispose of in accordance with local regulations.[3]Some containers may need to be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded or recycled. Consult the product's SDS.
Spill Cleanup Material Absorbent materials used to clean up spills of the antibacterial agent.Dispose of as hazardous waste.[4]Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[4]

Experimental Protocol: Steam Autoclaving for Decontamination of Used Culture Media

This protocol outlines a general procedure for the decontamination of liquid culture media containing a heat-labile antibacterial agent via steam autoclaving.

Objective: To inactivate the antibacterial agent and any biological material in a liquid waste stream.

Materials:

  • Liquid waste containing the antibacterial agent

  • Autoclavable biohazard bags or vented, autoclavable bottles (e.g., borosilicate glass with a loosened cap)

  • Secondary containment (e.g., an autoclave-safe tray or tub)

  • Autoclave indicator tape

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

  • Waste Preparation:

    • Collect the liquid antibacterial waste in an appropriate autoclavable container.

    • Do not fill the container more than 75% of its capacity to prevent overflow during autoclaving.[2]

    • Ensure the container is not tightly sealed to allow for the escape of steam. For screw-cap bottles, loosen the cap significantly or use a vented closure.

    • Place autoclave indicator tape on the container.[2]

    • Place the primary container within a secondary, autoclave-safe tray to contain any potential spills.[2]

  • Autoclaving:

    • Place the prepared waste in the autoclave.

    • Select a liquid cycle (slow exhaust) to prevent the liquid from boiling over.

    • A typical autoclave cycle is 121°C for 30-60 minutes, though the time may need to be adjusted based on the volume of waste and the specific agent's heat stability.[2]

    • Run the autoclave cycle.

  • Post-Autoclaving:

    • Once the cycle is complete and the temperature and pressure have returned to safe levels, don appropriate PPE, including heat-resistant gloves and safety glasses.[2]

    • Carefully remove the waste from the autoclave.

    • Check the autoclave indicator tape to confirm that the cycle reached the target temperature.[2]

    • Allow the liquid to cool completely before handling further.[2]

  • Disposal:

    • Even after autoclaving, the waste should be treated as chemical waste.[2]

    • Once cool, tighten the cap on the container.

    • Label the container clearly as "Autoclaved Chemical Waste" and include the name of the antibacterial agent and any other hazardous components.[2]

    • Arrange for disposal through your institution's hazardous waste program.[2]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of antibacterial agents in a laboratory setting.

G cluster_start Start: Waste Generation cluster_sds Initial Assessment cluster_decision Waste Characterization cluster_decon Decontamination cluster_disposal Final Disposal start Antibacterial Agent Waste Generated sds Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines start->sds decision Is the waste also biohazardous? sds->decision decontaminate Decontaminate (e.g., Autoclave) decision->decontaminate Yes hw_collection Collect in Labeled Hazardous Waste Container decision->hw_collection No decontaminate->hw_collection disposal Dispose via Institutional Hazardous Waste Program hw_collection->disposal

Caption: Decision workflow for antibacterial waste disposal.

This guide provides a foundational understanding of the principles behind the safe disposal of antibacterial agents. Always prioritize the specific guidance found in the SDS for your product and consult with your institution's EHS department to ensure full compliance and safety.

References

Essential Safety and Operational Guide for Handling Antibacterial Agent 70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling Antibacterial Agent 70, a novel dihydropyrimidinone imidazole (B134444) hybrid antibacterial agent. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a novel compound with potent activity against multidrug-resistant Gram-negative bacteria.[1] As a new chemical entity, comprehensive safety data is limited, and it should be handled with the utmost care, assuming it is hazardous.

PropertyValueSource
Chemical Name Dihydropyrimidinone imidazole hybrid[1]
Molecular Formula C₂₅H₃₂ClN₇O₆S[1]
Molecular Weight 594.08 g/mol [1]
Reported Activity MIC of 0.5 µg/mL against multidrug-resistant K. pneumoniae and A. baumannii[1]
Cytotoxicity Low cytotoxicity reported against mammalian cells (human red blood cells, HepG2, and ECs)[1]

Hazard Identification and Personal Protective Equipment (PPE)

Disclaimer: No official Safety Data Sheet (SDS) for this compound is currently available. The following recommendations are based on general best practices for handling novel chemical compounds and data for related chemical structures, such as imidazole.[2][3][4][5]

Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: May cause severe skin burns and eye damage.[3][4]

  • Serious Eye Damage/Irritation: May cause serious eye damage.[3][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned lab coat. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf handling powders or creating aerosols, a NIOSH-approved respirator may be required.

Safe Handling and Operational Plan

Engineering Controls
  • Ventilation: All work with this compound, especially with the solid compound or when preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the work area.

Procedural Guidance
  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature describing this compound.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Prepare a bacterial suspension in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Observation: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Bactericidal Kinetics Assay

This assay determines the rate at which this compound kills bacteria.

  • Bacterial Culture: Grow bacteria to the logarithmic phase in MHB.

  • Exposure: Add this compound at concentrations corresponding to multiples of the MIC (e.g., 2x, 4x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8 hours), collect aliquots from the cultures.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate on Mueller-Hinton agar (B569324) (MHA). Incubate the plates at 37°C for 24 hours.

  • Colony Counting: Count the number of colony-forming units (CFU/mL) to determine the reduction in viable bacteria over time.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.

  • Bacterial Culture and Seeding: Grow bacteria in tryptic soy broth (TSB) and dilute into a 96-well plate.

  • Treatment: Add different concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing and Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. Stain the remaining biofilms with crystal violet.

  • Quantification: Solubilize the crystal violet with ethanol (B145695) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Mechanism of Action and Visualizations

Preliminary studies suggest that this compound exerts its bactericidal effect through a multi-targeted mechanism.[1]

Antibacterial_Agent_70_Mechanism_of_Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Targets Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption ROS Generation ROS Generation Bacterial Cell->ROS Generation DNA Interaction DNA Interaction Bacterial Cell->DNA Interaction Bacterial Cell Death Bacterial Cell Death Membrane Disruption->Bacterial Cell Death GSH Depletion GSH Depletion ROS Generation->GSH Depletion GSH Depletion->Bacterial Cell Death DNA Interaction->Bacterial Cell Death Experimental_Workflow_MIC_Determination cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Bacterial Suspension Bacterial Suspension Inoculation in 96-well plate Inoculation in 96-well plate Bacterial Suspension->Inoculation in 96-well plate Serial Dilution of Agent 70 Serial Dilution of Agent 70 Serial Dilution of Agent 70->Inoculation in 96-well plate Incubation (37°C, 16-20h) Incubation (37°C, 16-20h) Inoculation in 96-well plate->Incubation (37°C, 16-20h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 16-20h)->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.